Product packaging for ZH8651(Cat. No.:CAS No. 73918-56-6)

ZH8651

Katalognummer: B146110
CAS-Nummer: 73918-56-6
Molekulargewicht: 200.08 g/mol
InChI-Schlüssel: ZSZCXAOQVBEPME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ZH8651, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromophenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B146110 ZH8651 CAS No. 73918-56-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZCXAOQVBEPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224524
Record name p-Bromophenethylamine
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Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73918-56-6
Record name 4-Bromophenethylamine
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Record name p-Bromophenethylamine
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Foundational & Exploratory

The Discovery and Synthesis of Zanubrutinib: A Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zanubrutinib, marketed as Brukinsa®, is an orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[2] Aberrant activation of the BCR signaling pathway is a key driver in the pathogenesis of numerous B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia (WM).[3][4] Zanubrutinib was developed by BeiGene to treat these conditions, receiving its first accelerated approval from the U.S. FDA in November 2019 for adult patients with MCL who have received at least one prior therapy.[5][1] As a second-generation inhibitor, it was engineered for higher selectivity and potency against BTK, with the goal of reducing off-target toxicities associated with the first-generation inhibitor, ibrutinib.[5][6]

Discovery and Development Rationale

The development of Zanubrutinib was driven by the need for a more selective BTK inhibitor.[7] While the first-generation inhibitor, ibrutinib, demonstrated significant efficacy, its off-target inhibition of other kinases, such as those in the TEC and EGFR families, was associated with adverse events like bleeding, rash, and diarrhea.[3][8]

The discovery process for Zanubrutinib involved a systematic approach to identify a potent, selective, and irreversible BTK inhibitor. Researchers prioritized compounds based on a combination of in vitro potency, kinase selectivity, desirable pharmacokinetic (PK) properties, and in vivo pharmacodynamic (PD) profiles.[3][7] This effort led to the identification of compound BGB-3111, later named Zanubrutinib, which exhibited potent activity against BTK and excellent selectivity over other kinases.[3] Preclinical studies demonstrated its desirable absorption, distribution, metabolism, and excretion (ADME) properties, as well as significant efficacy in xenograft models of B-cell lymphoma.[3][7]

Mechanism of Action

Zanubrutinib functions as a covalent, irreversible inhibitor of BTK.[4] It forms a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[5][4][9] This irreversible binding permanently inactivates the kinase, effectively blocking its ability to transmit downstream signals.[4]

By inhibiting BTK, Zanubrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.[5][2] The blockage of this pathway ultimately leads to decreased survival of malignant B-cells and a reduction in tumor growth.[5][10] Downstream signaling cascades affected include the PI3K-AKT and NF-κB pathways.[4][9]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K/AKT Pathway BTK->PI3K PKC PKCβ PLCg2->PKC NFkB NF-κB Pathway PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression PI3K->Gene_Expression Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibition (Covalent bond at Cys481)

Caption: Simplified BTK signaling pathway inhibited by Zanubrutinib.

Synthesis of Zanubrutinib

Several synthetic routes for Zanubrutinib have been described. One common process begins with 4-phenoxybenzoic acid. The synthesis involves several key steps, including the formation of a pyrazolopyrimidine core structure, followed by the introduction of the piperidine moiety and, finally, the addition of the acryloyl group which is crucial for the covalent interaction with BTK.

A representative synthesis can be summarized as follows:

  • Intermediate Formation: 4-phenoxybenzoic acid is converted to an intermediate via chlorination and subsequent reaction with malononitrile.[] This product is then methylated.[]

  • Cycloaddition: An aminopyrazole is formed and subjected to a [3 + 3] cycloaddition reaction to produce the core pyrazolopyrimidine structure.[]

  • Ring Modification and Hydrolysis: The pyrimidine ring is reduced, followed by hydrolysis of a nitrile group.[]

  • Coupling and Chiral Resolution: After deprotection, the resulting intermediate is reacted with acryloyl chloride. A chiral resolution step is then performed to isolate the desired (S)-enantiomer, yielding Zanubrutinib.[1][]

Quantitative Data

Zanubrutinib's properties have been extensively quantified through preclinical and clinical studies.

Table 1: In Vitro Potency and Kinase Selectivity
KinaseIC₅₀ (nM)Selectivity vs. BTK
BTK < 1.0 -
TEC> 88 nM> 88-fold
JAK3> 2754 nM> 2754-fold
HER4> 13.8 nM> 13.8-fold
EGFR> 1000 nM> 1000-fold
Data compiled from published kinase inhibition assays.[6]
Table 2: Pharmacokinetic Parameters in Humans
ParameterValue (at 160 mg BID)
Tₘₐₓ (Time to Peak Concentration) ~2 hours
T₁/₂ (Terminal Half-life) ~4 hours
BTK Occupancy (Lymph Nodes, Trough) ~89%
Accumulation Minimal
BID: twice daily. Data from Phase 1 clinical studies.[12]
Table 3: Clinical Efficacy in B-Cell Malignancies
IndicationStudyOverall Response Rate (ORR)
Mantle Cell Lymphoma (R/R) Phase 2 (BGB-3111-206)84%
Chronic Lymphocytic Leukemia (R/R) Phase 1/2 (BGB-3111-AU-003)96.2%
Waldenström's Macroglobulinemia Phase 1/296%
R/R: Relapsed/Refractory. Data from various clinical trials.[5][12][13]

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Zanubrutinib against BTK and other kinases.

Methodology:

  • Reagents: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and Zanubrutinib at various concentrations.

  • Procedure: Kinase reactions are typically performed in 96- or 384-well plates. The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using radiometric methods (³³P-ATP) or non-radioactive methods such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition at each Zanubrutinib concentration is calculated relative to a control (DMSO vehicle). IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

BTK Occupancy Assay in PBMCs

Objective: To measure the extent and duration of BTK inhibition in vivo.

Methodology:

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples collected from subjects at various time points before and after Zanubrutinib administration.[12][14]

  • Probe Labeling: A fluorescently labeled, irreversible BTK probe that also binds to Cys481 is added to cell lysates. This probe will only bind to BTK that is not already occupied by Zanubrutinib.

  • Quantification: The amount of unbound BTK is quantified by measuring the fluorescence signal from the probe, typically using flow cytometry or gel electrophoresis followed by fluorescent scanning.

  • Calculation: BTK occupancy is calculated as: [1 - (Signal in treated sample / Signal in pre-dose sample)] x 100%.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of Zanubrutinib in plasma over time.

Methodology:

  • Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.[12] Plasma is isolated by centrifugation.

  • Sample Preparation: Proteins in the plasma are precipitated, typically using acetonitrile.[15] An internal standard (e.g., roxithromycin) is added for accurate quantification.[15]

  • Analysis: The concentration of Zanubrutinib in the processed samples is measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][15]

  • Parameter Calculation: PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC (area under the curve), and half-life are calculated from the plasma concentration-time data using noncompartmental methods.[12]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Synthesis Compound Synthesis Kinase_Assay In Vitro Kinase Assays (Potency & Selectivity) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay PK_PD_Mouse Animal Models (PK/PD & Efficacy) Cell_Assay->PK_PD_Mouse Phase1 Phase 1 Trial (Safety, PK/PD, Dose Finding) PK_PD_Mouse->Phase1 IND Filing BTK_Occupancy BTK Occupancy Assay (PBMCs, Lymph Nodes) Phase1->BTK_Occupancy Phase2_3 Phase 2/3 Trials (Efficacy & Safety) Phase1->Phase2_3 Approval Regulatory Approval Phase2_3->Approval

Caption: General workflow for the development of a BTK inhibitor.

Conclusion

The discovery and development of Zanubrutinib represent a significant advancement in the targeted therapy of B-cell malignancies. By designing a molecule with high potency and greater selectivity for BTK, researchers successfully created a therapeutic agent with an improved safety profile compared to its predecessor.[6] The comprehensive preclinical and clinical evaluation, underpinned by robust experimental protocols, has established Zanubrutinib as a cornerstone treatment for several types of lymphoma and leukemia.[6] Ongoing research continues to explore its use in new combinations and indications, further solidifying the role of selective BTK inhibition in oncology.

References

ZH8651: A Technical Whitepaper on a Novel Dual-Pathway TAAR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia. This document provides a comprehensive technical overview of ZH8651, a novel agonist for TAAR1. Uniquely, this compound demonstrates agonistic activity through both the Gs and Gq signaling pathways, suggesting a broad spectrum of modulatory effects on downstream cellular functions. This whitepaper details the available quantitative data for this compound, provides in-depth experimental protocols for the characterization of such ligands, and visualizes the complex signaling cascades associated with TAAR1 activation.

Introduction to this compound

This compound is a synthetic small molecule identified as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Preclinical investigations suggest its potential therapeutic utility in the treatment of schizophrenia. A distinguishing characteristic of this compound is its ability to activate both the Gs (stimulatory G protein) and Gq (Gq alpha subunit) signaling pathways downstream of TAAR1.[2] This dual activation may offer a unique pharmacological profile compared to pathway-selective TAAR1 agonists.

Quantitative Data for this compound

The functional potency of this compound has been determined through in vitro cellular assays. The following table summarizes the key quantitative data currently available for this compound.

ParameterValueAssay TypeCell LineNotesReference
EC50 1540 nMCalcium MobilizationCHO-K1Expressing human TAAR1 and Gα16MedchemExpress

No publicly available data on the binding affinity (Ki, Kd, or IC50) of this compound for TAAR1 has been identified at the time of this writing.

TAAR1 Signaling Pathways

Activation of TAAR1 by an agonist such as this compound initiates a cascade of intracellular signaling events through two primary G-protein-coupled pathways: the Gs pathway and the Gq pathway.

Gs Signaling Pathway

The Gs pathway is primarily associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This second messenger, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ion channels, and other enzymes, ultimately modulating neuronal excitability and gene expression.[3]

TAAR1_Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TAAR1 TAAR1 Gs Gs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Ligand This compound Ligand->TAAR1 binds

TAAR1 Gs Signaling Pathway
Gq Signaling Pathway

The Gq pathway is initiated by the activation of phospholipase C (PLC).[4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates a distinct set of substrate proteins involved in a wide array of cellular processes, including neurotransmitter release and synaptic plasticity.[5]

TAAR1_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAAR1 TAAR1 Gq Gq TAAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca2 Ca²⁺ Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets ER->Ca2 releases Ligand This compound Ligand->TAAR1 binds

TAAR1 Gq Signaling Pathway

Experimental Protocols

The characterization of a novel TAAR1 ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional activity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Binding Affinity)

Objective: To determine the binding affinity (Ki) of this compound for TAAR1.

Materials:

  • Cell membranes prepared from a cell line stably expressing human TAAR1.

  • Radioligand (e.g., [3H]-Epelsiban or a custom synthesized radiolabeled TAAR1 antagonist).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known TAAR1 ligand, e.g., RO5256390).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., Millipore Multiscreen HTS).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound (this compound) in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 10-50 µg of protein per well).

    • Radioligand at a concentration near its Kd.

    • Either the test compound (this compound) at various concentrations, binding buffer for total binding, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for Gs Pathway Activation)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in activating the Gs pathway.

Materials:

  • A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compound (this compound).

  • A known TAAR1 agonist as a positive control (e.g., β-phenylethylamine).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 96- or 384-well cell culture plates.

Procedure:

  • Seed the TAAR1-expressing cells into the multi-well plates and culture overnight to allow for cell attachment.

  • Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Incubate for a short period.

  • Prepare a serial dilution of this compound and the positive control in the stimulation buffer.

  • Add the diluted compounds to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit's protocol.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Generate a standard curve if required by the kit.

  • Convert the raw data to cAMP concentrations.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Flux Assay (for Gq Pathway Activation)

Objective: To determine the functional potency (EC50) of this compound in activating the Gq pathway.

Materials:

  • A cell line co-expressing human TAAR1 and a promiscuous G-protein such as Gα16 (e.g., CHO-K1 or HEK293) to couple the receptor to the calcium signaling pathway.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Probenecid to prevent dye leakage from the cells.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound (this compound).

  • A known Gq-coupled receptor agonist or ionomycin as a positive control.

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

  • Remove the culture medium and add the dye-loading solution to the cells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to allow for dye loading.

  • Prepare a serial dilution of this compound in the assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for each well.

  • The instrument's liquid handler will then add the test compound from the compound plate to the cell plate.

  • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • The data is typically analyzed as the peak fluorescence response or the area under the curve.

  • Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to calculate the EC50 value.

Experimental Workflow

The characterization of a novel TAAR1 ligand follows a logical progression of experiments to build a comprehensive pharmacological profile.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Pharmacological Characterization cluster_validation In Vivo Validation HighThroughput High-Throughput Screen (e.g., Calcium Flux Assay) HitIdentification Hit Identification HighThroughput->HitIdentification BindingAssay Radioligand Binding Assay (Determine Ki) HitIdentification->BindingAssay cAMPAssay cAMP Accumulation Assay (Determine Gs EC50/Emax) HitIdentification->cAMPAssay CalciumAssay Calcium Flux Assay (Determine Gq EC50/Emax) HitIdentification->CalciumAssay Selectivity Selectivity Profiling (Screen against other receptors) BindingAssay->Selectivity cAMPAssay->Selectivity CalciumAssay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Behavioral Behavioral Models (e.g., for Schizophrenia) PK_PD->Behavioral Lead Lead Candidate Behavioral->Lead

Ligand Characterization Workflow

Conclusion

This compound represents a significant tool for the study of TAAR1 pharmacology due to its unique dual agonism of both Gs and Gq signaling pathways. The data and protocols presented in this whitepaper provide a foundational resource for researchers in the field of neuropsychiatric drug discovery. Further investigation into the binding kinetics, selectivity profile, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The methodologies outlined herein offer a robust framework for the continued exploration of this compound and other novel TAAR1 modulators.

References

An In-depth Technical Guide on the Interaction of Agonists with Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ZH8651" specified in the topic is not documented in publicly available scientific literature. To fulfill the structural and technical requirements of this guide, the well-characterized and selective TAAR1 agonist, RO5263397 , will be used as a representative molecule to detail the interaction with TAAR1. All data, protocols, and pathways described are based on published findings for TAAR1 and this representative agonist.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in neuropsychiatric disorders.[1][2] Unlike classical monoamine receptors, TAAR1 is activated by a range of endogenous trace amines and psychoactive compounds.[3] Located primarily in intracellular compartments of monoamine neurons, TAAR1 acts as a critical modulator of dopaminergic, serotonergic, and glutamatergic systems.[1][2][4] Its activation generally leads to an attenuation of monoamine neuron firing rates, presenting a novel mechanism for treating conditions like schizophrenia, depression, and substance use disorders.[5][6]

This guide provides a detailed technical overview of the interaction between TAAR1 and selective agonists, using RO5263397 as a primary example. It covers the quantitative pharmacology, core experimental methodologies, and the intracellular signaling cascades initiated upon receptor activation.

Quantitative Pharmacology of TAAR1 Agonists

The pharmacological profile of a TAAR1 agonist is defined by its binding affinity, potency, and efficacy at the receptor. These parameters are determined across different species to ensure translational relevance.

Binding Affinity (Ki)

Binding affinity measures the strength of the interaction between the ligand and the receptor. It is typically determined through competitive radioligand binding assays. The inhibitor constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand.

Table 1: Binding Affinity (Ki) of RO5263397 at TAAR1

Species Receptor Ki (nM) Reference Compound
Mouse mTAAR1 0.9 [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine

| Rat | rTAAR1 | 9.1 | [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine |

Data compiled from publicly available pharmacological studies.[7]

Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)

Functional potency (EC₅₀) is the concentration of an agonist that produces 50% of its maximal response. Efficacy (Eₘₐₓ) is the maximum response an agonist can produce, often expressed as a percentage relative to a full agonist. These values are typically measured using cAMP accumulation assays.

Table 2: Functional Potency and Efficacy of RO5263397 at TAAR1

Species Receptor EC₅₀ (nM) Eₘₐₓ (%) Notes
Human hTAAR1 17 - 85 81 - 84% Partial agonist activity.[7][8]
Mouse mTAAR1 0.12 - 7.5 59 - 100% Full agonist activity observed in some studies.[7][9]

| Rat | rTAAR1 | 35 - 47 | 69 - 76% | Partial agonist activity.[7][8] |

Values represent a range from multiple studies to account for variations in experimental systems.[7][8][9]

Core Signaling Pathways

TAAR1 primarily signals through the Gαs protein subunit, though coupling to other G proteins has been reported.[10][11] The canonical pathway involves the activation of adenylyl cyclase, leading to a cascade of downstream events.

Canonical Gαs-cAMP Signaling Pathway

Upon agonist binding, TAAR1 undergoes a conformational change, activating the associated heterotrimeric Gs protein.[12] The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][14] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the kinase ERK (extracellular signal-regulated kinase).[1][2][15]

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs->AC Activates PKA PKA cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Response Transcriptional Response CREB->Response Agonist Agonist (e.g., RO5263397) Agonist->TAAR1 Binds ATP ATP ATP->cAMP

Canonical TAAR1 Gαs-cAMP signaling pathway.

Key Experimental Protocols

Characterizing the interaction between an agonist and TAAR1 requires specific and robust experimental assays. The following are detailed protocols for foundational experiments.

Radioligand Binding Assay (Competition)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to TAAR1.

A. Materials

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the TAAR1 of interest (e.g., hTAAR1, mTAAR1).[16]

  • Radioligand: A high-affinity TAAR1 ligand labeled with tritium ([³H]), such as [³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.[16]

  • Test Compound: RO5263397 or other unlabeled agonist/antagonist.

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand to define non-specific binding.[16]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[17]

  • Scintillation Counter: For detecting radioactivity.

B. Protocol

  • Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final concentration of 10-50 µg protein per well.[17]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.7 nM), and varying concentrations of the test compound (e.g., 10 pM to 10 µM).[16]

  • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (with 10 µM non-specific ligand).

  • Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate for 60 minutes at 4°C or 30°C with gentle agitation.[16][17]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters 3-4 times with ice-cold wash buffer.[17][18]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Membrane Homogenate B1 Combine Reagents in 96-well Plate A1->B1 A2 Prepare Serial Dilutions of Test Compound A2->B1 A3 Prepare Radioligand Solution A3->B1 B2 Incubate (e.g., 60 min, 4°C) B1->B2 B3 Rapid Vacuum Filtration B2->B3 B4 Wash Filters B3->B4 C1 Quantify Radioactivity (Scintillation Counting) B4->C1 C2 Calculate Specific Binding C1->C2 C3 Determine IC₅₀ (Non-linear Regression) C2->C3 C4 Calculate Ki (Cheng-Prusoff) C3->C4

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate TAAR1 and produce the second messenger cAMP. It is used to determine EC₅₀ and Eₘₐₓ values.

A. Materials

  • Cell Line: HEK293 cells transiently or stably expressing the TAAR1 of interest.[1][2][19]

  • Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.

  • Stimulation Buffer: PBS or HBSS containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5-0.75 mM) to prevent cAMP degradation.[20]

  • Test Compound: RO5263397 or other agonist.

  • Positive Control: Forskolin, a direct activator of adenylyl cyclase.[20]

  • cAMP Detection Kit: A commercial kit based on methods like BRET, HTRF, ELISA, or chemiluminescence.[1][21]

B. Protocol

  • Cell Seeding: Seed HEK293-TAAR1 cells into 96-well or 384-well plates and allow them to adhere overnight.[20][22]

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a PDE inhibitor for 10-30 minutes at room temperature or 37°C.[20]

  • Compound Addition: Add varying concentrations of the test compound (agonist) or forskolin to the wells.

  • Stimulation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.[20]

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit. This releases the intracellular cAMP.

  • Detection: Perform the detection steps according to the kit manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate.[20][23]

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced.[21] Generate a standard curve using known cAMP concentrations. Plot the signal against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

cAMP_Assay_Logic Compound Agonist Concentration TAAR1 TAAR1 Activation Compound->TAAR1 Increases cAMP Intracellular cAMP Level TAAR1->cAMP Increases Competition Competition with Labeled cAMP cAMP->Competition Increases Signal Final Signal (e.g., Light, Fluorescence) Competition->Signal Decreases note Inverse Relationship: Higher Agonist -> Higher cAMP -> Lower Signal

Logical relationship in a competitive cAMP immunoassay.

Conclusion

The study of TAAR1 and its interaction with selective agonists like RO5263397 provides a compelling framework for the development of novel therapeutics. The receptor's primary coupling to the Gαs-cAMP pathway offers a clear and quantifiable target for functional assays. The methodologies outlined in this guide—radioligand binding for affinity and cAMP accumulation for functional output—represent the core techniques required to characterize the pharmacology of any compound at this receptor. A thorough understanding of these protocols and the underlying signaling pathways is essential for researchers and drug development professionals aiming to modulate TAAR1 for therapeutic benefit in neuropsychiatric and metabolic disorders.

References

ZH8651: A Novel Dual Agonist of TAAR1 for the Potential Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Signaling and Preclinical Profile of ZH8651

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in various neuropsychiatric disorders.[1][2] Identified through structure-based virtual screening, this compound distinguishes itself by acting as a dual agonist, activating both the Gs (stimulatory G protein) and Gq (Gq G protein) signaling pathways downstream of TAAR1.[1][3][4] This unique pharmacological profile has positioned this compound as a promising candidate for the treatment of schizophrenia, with preclinical studies demonstrating its potential to alleviate symptoms in animal models.[2][3][5] This technical guide provides a comprehensive overview of the molecular function, signaling pathways, and experimental validation of this compound.

Molecular Profile of this compound

Identifier Value
Chemical Name 2-(4-bromophenyl)ethylamine; 4-Bromophenethylamine
CAS Number 73918-56-6
Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Target Receptor Trace Amine-Associated Receptor 1 (TAAR1)
Pharmacological Action Dual Gs/Gq agonist
Therapeutic Indication Schizophrenia (preclinical)

The TAAR1 Signaling Cascade and the Dual Agonism of this compound

Trace Amine-Associated Receptor 1 is a G-protein coupled receptor that has emerged as a significant target for neuropsychiatric drug discovery.[2] Its activation can modulate dopaminergic and serotonergic systems, which are known to be dysregulated in conditions like schizophrenia.[2] Unlike classical antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action with the potential for improved efficacy and reduced side effects.[2][6]

This compound's unique property is its ability to activate both Gs and Gq signaling pathways upon binding to TAAR1.[1][3] This dual activation is believed to be beneficial for the treatment of psychosis.[2] The Gs pathway activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gq pathway, on the other hand, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

ZH8651_Signaling_Pathway This compound This compound TAAR1 TAAR1 This compound->TAAR1 binds Gs Gs TAAR1->Gs activates Gq Gq TAAR1->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Therapeutic Cellular Response PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: this compound activated TAAR1 signaling pathway.

Preclinical Efficacy of this compound

This compound has been evaluated in a mouse model of schizophrenia induced by MK-801, a non-competitive NMDA receptor antagonist.[3][5] In these studies, this compound demonstrated a significant therapeutic effect, alleviating schizophrenia-like symptoms.[2][3] Notably, it surpassed the performance of another TAAR1 agonist, ulotaront, in a prepulse inhibition test, a measure of sensorimotor gating that is often impaired in schizophrenia.[2] An important aspect of this compound's preclinical profile is its lack of catalepsy and its minimal impact on baseline locomotion at therapeutic doses, suggesting a favorable side-effect profile compared to some existing antipsychotics.[4][5] However, it has been noted that this compound has a short half-life, which may be a consideration for its clinical development.[6]

Experimental Model Compound Dose Observed Effects Reference
MK-801-induced schizophrenia-like mouse modelThis compound3 mg/kg (p.o.)Significantly attenuated schizophrenia-like symptoms.[4]
MK-801-induced schizophrenia-like mouse modelThis compoundNot specifiedShowed beneficial effects without causing catalepsy.[5]
Prepulse inhibition test in miceThis compoundNot specifiedSurpassed the performance of ulotaront.[2]

Key Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of compounds like this compound in an MK-801-induced mouse model of schizophrenia.

1. Animal Model and Acclimatization:

  • Species: Male C57BL/6 mice.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

2. Drug Administration:

  • Schizophrenia Induction: Mice are administered with MK-801 (e.g., 0.1-0.3 mg/kg, intraperitoneally) to induce schizophrenia-like behaviors, such as hyperlocomotion and deficits in prepulse inhibition.

  • Test Compound Administration: this compound (e.g., 3 mg/kg) or a vehicle control is administered orally (p.o.) a specific time before the MK-801 injection.

3. Behavioral Testing:

  • Prepulse Inhibition (PPI) Test: This test measures sensorimotor gating. The apparatus consists of a startle chamber. The test involves presenting a weak acoustic prepulse shortly before a strong, startle-inducing pulse. The percentage of inhibition of the startle response by the prepulse is calculated.

  • Locomotor Activity Test: Mice are placed in an open-field arena, and their movement is tracked using an automated system to assess hyperactivity or sedative effects.

4. Data Analysis:

  • Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle and control groups.

Experimental_Workflow start Start: Acclimatized Mice drug_admin Drug Administration (Vehicle, this compound) start->drug_admin mk801_admin MK-801 Injection (Induction) drug_admin->mk801_admin behavioral_tests Behavioral Testing (PPI, Locomotion) mk801_admin->behavioral_tests data_analysis Data Analysis (Statistics) behavioral_tests->data_analysis end End: Efficacy Assessment data_analysis->end

Figure 2: Generalized workflow for preclinical evaluation.

Conclusion

This compound represents a significant advancement in the field of TAAR1-targeted drug discovery. Its dual Gs/Gq agonism offers a novel and potentially more effective mechanism for the treatment of schizophrenia compared to single-pathway modulators. The promising preclinical data, particularly its efficacy in a well-established animal model and its favorable side-effect profile, underscore its potential as a clinical candidate. Further research, including pharmacokinetic optimization to address its short half-life, will be crucial in translating the preclinical success of this compound into a viable therapeutic for patients with schizophrenia.

References

The Efficacy of ZH8651: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preliminary studies, clinical trial data, and preclinical information, there is currently no publicly available scientific literature, clinical trial registrations, or other data associated with a compound designated as "ZH8651."

This lack of information prevents the creation of an in-depth technical guide or whitepaper as requested. Consequently, it is not possible to provide:

  • Quantitative Data Presentation: No data is available to summarize in tabular format.

  • Detailed Experimental Protocols: Without published studies, the methodologies for any experiments involving this compound remain unknown.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and experimental workflows for this compound are not described in any accessible resources, making it impossible to generate the requested visualizations.

It is possible that this compound is an internal compound designation that has not yet been disclosed publicly, represents a very early-stage research compound with no published data, or is an incorrect identifier.

Further investigation would require access to proprietary information from the organization that has developed this compound. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data through scientific publications or conference presentations.

In Vitro Characterization of ZH8651: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, quantitative data, or detailed experimental protocols for a compound designated as "ZH8651." This suggests that this compound may be an internal, proprietary compound not yet disclosed in public research, a code name for a substance described under a different identifier, or a hypothetical entity for the purposes of this request.

Therefore, this guide will provide a generalized framework for the in vitro characterization of a novel therapeutic compound, using industry-standard methodologies and data presentation formats that would be applicable to a substance like this compound. This will serve as a template for researchers, scientists, and drug development professionals to follow when such data becomes available.

Biochemical Assays: Target Engagement and Enzymatic Inhibition

The initial step in characterizing a new compound is to determine its direct interaction with its intended biological target.

Binding Affinity

Binding affinity assays measure the strength of the interaction between the compound and its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: The purified target protein is immobilized on a sensor chip.

  • Association: A solution containing this compound at various concentrations is flowed over the sensor surface, allowing for binding to the immobilized protein.

  • Dissociation: A buffer solution is flowed over the chip to measure the rate at which this compound dissociates from the target.

  • Data Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined, and the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ).

Data Presentation:

CompoundTarget ProteinKₑ (nM)kₐ (1/Ms)kₑ (1/s)
This compound[Target Name][Value][Value][Value]
Control[Target Name][Value][Value][Value]
Enzymatic Inhibition

If the target is an enzyme, assays are performed to determine the compound's inhibitory activity.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The reaction product is detected using a specific antibody and a colorimetric or fluorometric substrate.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (nM)Mode of Inhibition
This compound[Enzyme Name][Value][e.g., Competitive]
Control[Enzyme Name][Value][e.g., Competitive]

Cell-Based Assays: Cellular Potency and Functional Effects

Cell-based assays provide insights into the compound's activity in a more physiologically relevant context.

Target Engagement in Cells

This confirms that the compound can reach and interact with its target within a cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with this compound at various concentrations.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates target engagement.

Downstream Signaling Pathway Modulation

This assesses the functional consequence of target engagement.

Experimental Workflow:

G cluster_0 Experimental Workflow: Signaling Pathway Analysis A Cell Culture and Treatment (e.g., with this compound) B Cell Lysis and Protein Extraction A->B C Western Blot Analysis (for specific pathway proteins) B->C D Quantitative PCR (for target gene expression) B->D E Data Analysis and Pathway Mapping C->E D->E

Caption: Workflow for analyzing downstream signaling pathway modulation.

Data Presentation:

Signaling PathwayKey Protein/GeneEffect of this compound (e.g., EC₅₀ in nM)
[Pathway Name][Protein/Gene Name][Value]
[Pathway Name][Protein/Gene Name][Value]
Cellular Viability and Cytotoxicity

These assays determine the compound's effect on cell health.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized.

  • Absorbance Reading: The absorbance is measured at a specific wavelength.

  • Data Analysis: The concentration of this compound that reduces cell viability by 50% (GI₅₀) is calculated.

Data Presentation:

Cell LineGI₅₀ (µM) after 48h
[Cell Line 1][Value]
[Cell Line 2][Value]

Signaling Pathway Visualization

Understanding the mechanism of action often involves mapping the signaling pathways affected by the compound.

Hypothetical Signaling Pathway for this compound:

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Inhibition prevents phosphorylation Kinase2 Kinase B Kinase1->Kinase2 No activation TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor No activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Repression CellularResponse Cellular Response GeneExpression->CellularResponse Altered Phenotype

Caption: A hypothetical signaling pathway inhibited by this compound.

This guide provides a comprehensive, albeit generalized, framework for the in vitro characterization of a novel compound. The specific experiments, protocols, and data interpretation will ultimately depend on the nature of "this compound" and its biological target.

Technical Guide: ZH8651 Binding and Functional Affinity for the mTAAR1-Gq Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the binding and functional characteristics of ZH8651, a synthetic agonist for the mouse Trace Amine-Associated Receptor 1 (mTAAR1). This compound is of significant interest to the scientific community due to its dual agonism, activating both Gs and Gq signaling pathways.[1] This document focuses on the interaction of this compound with the mTAAR1-Gq protein complex, a critical pathway in neuropsychiatric and metabolic research. The information presented herein is compiled from publicly available scientific literature and resources, with a focus on providing a practical guide for researchers in the field.

Quantitative Data

CompoundTargetAssay TypeParameterValueReference
ZH8965TAAR1Gs ActivationEC506.1 nMPublicly available data
ZH8965TAAR1Gq ActivationEC5014.8 nMPublicly available data
This compoundmTAAR1-GqGq ActivationEC50Data not publicly availableRefer to Shang et al., Cell (2023)
This compoundmTAAR1-GqBinding Affinity (Kd/Ki)Data not publicly availableRefer to Shang et al., Cell (2023)

Experimental Protocols

The functional activation of the mTAAR1-Gq signaling pathway by an agonist like this compound is typically assessed through a calcium mobilization assay. This method measures the increase in intracellular calcium concentration, a key downstream event following Gq protein activation.

Representative Protocol: Calcium Mobilization Assay for mTAAR1-Gq Activation

This protocol is a representative example based on standard cell-based assays for Gq-coupled receptors.

1. Cell Culture and Transfection:

  • HEK293 (Human Embryonic Kidney 293) cells are commonly used for their robust growth and high transfection efficiency.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are transiently co-transfected with plasmids encoding for mTAAR1 and a Gq protein alpha subunit using a suitable transfection reagent (e.g., Lipofectamine 3000). An empty vector can be used as a negative control.

2. Cell Plating:

  • 24 hours post-transfection, cells are harvested and seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well.

  • Plates are incubated for another 24 hours to allow for cell adherence and receptor expression.

3. Calcium Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) is prepared according to the manufacturer's instructions, typically in a solution containing an anion-transport inhibitor like probenecid to prevent dye leakage.

  • The dye-loading solution is added to each well, and the plate is incubated in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature.

4. Compound Preparation and Addition:

  • A serial dilution of this compound is prepared in the assay buffer.

  • The dye-loading solution is removed, and cells are washed again with the assay buffer.

  • The plate is then placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

5. Fluorescence Measurement:

  • A baseline fluorescence reading is taken for a set period (e.g., 10-20 seconds).

  • The this compound dilutions (or a vehicle control) are automatically added to the wells.

  • Fluorescence is measured kinetically for a further 2-3 minutes to capture the transient increase in intracellular calcium.

6. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity.

  • The response is typically normalized to the maximum response observed or to the response of a known reference agonist.

  • The concentration-response data is fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Visualizations

Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mTAAR1 mTAAR1 This compound->mTAAR1 Binds to Gq Gq Protein (α, β, γ subunits) mTAAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Ca2_release->PKC Co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: mTAAR1-Gq Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 2. Co-transfection (mTAAR1 + Gq plasmids) Cell_Culture->Transfection Seeding 3. Cell Seeding (96-well plate) Transfection->Seeding Dye_Loading 4. Calcium Dye Loading (e.g., Fluo-4) Seeding->Dye_Loading Measurement 6. Fluorescence Measurement (Plate Reader) Dye_Loading->Measurement Compound_Prep 5. This compound Serial Dilution Compound_Prep->Measurement Normalization 7. Data Normalization (ΔF/F₀) Measurement->Normalization Curve_Fitting 8. Concentration-Response Curve Fitting Normalization->Curve_Fitting EC50 9. EC₅₀ Determination Curve_Fitting->EC50

Caption: Calcium Mobilization Assay Workflow

Logical Relationship

Logical_Relationship This compound This compound (Agonist) mTAAR1_Gq mTAAR1-Gq Complex (Receptor-Effector) This compound->mTAAR1_Gq Binding & Activation Calcium_Flux Intracellular Ca²⁺ Flux (Second Messenger) mTAAR1_Gq->Calcium_Flux Signal Transduction Cellular_Response Cellular Response (Functional Outcome) Calcium_Flux->Cellular_Response Downstream Signaling

Caption: Core Components Relationship

References

Exploratory Research on ZH8651 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ZH8651 and its analogs, a promising class of dual Gs/Gq-coupled Trace Amine-Associated Receptor 1 (TAAR1) agonists with potential applications in the treatment of schizophrenia. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the underlying biological pathways and research workflows.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a novel therapeutic target for schizophrenia and other neuropsychiatric disorders. Unlike traditional antipsychotics that primarily act on dopamine D2 receptors, TAAR1 agonists offer a different mechanism of action that may lead to improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, with a potentially more favorable side-effect profile.

This compound is a small molecule agonist of TAAR1 that has demonstrated the ability to activate both the Gs and Gq signaling pathways.[1] This dual agonism is believed to be beneficial for its antipsychotic effects.[1] However, initial studies revealed that this compound and its Gq-selective analog, ZH8659, suffer from short pharmacokinetic half-lives, limiting their therapeutic potential.[2] This has spurred further research into developing analogs with improved drug-like properties. A notable success in this endeavor is the development of "compound 6e," a derivative of the Gs-selective analog ZH8667, which exhibits an enhanced pharmacokinetic profile and superior efficacy in preclinical models of schizophrenia.

This guide will delve into the structure-activity relationships, pharmacological properties, and preclinical evaluation of this compound and its key analogs.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound and its analogs.

Table 1: In Vitro Potency of TAAR1 Agonists

CompoundTAAR1-Gs Activation (EC50, nM)TAAR1-Gq Activation (EC50, nM)
This compound 1540[3]Data not available
ZH8667 Data not availableData not available
ZH8659 Data not availableData not available
Compound 6e Data not availableData not available

Note: Specific EC50 values for Gs and Gq activation for ZH8667, ZH8659, and compound 6e from comparative studies were not available in the public search results. These values are typically found within the full text or supplementary data of the primary research articles.

Table 2: Pharmacokinetic Properties of Selected TAAR1 Agonists in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)F (%)
This compound Data not availableData not availableData not availableData not availableShortData not available
ZH8659 Data not availableData not availableData not availableData not availableShortData not available
Compound 6e·HCl Data not availableOralData not availableData not available2.3139

Note: Detailed pharmacokinetic data for this compound and ZH8659 were not available in the summarized search results, other than the mention of their short half-lives. The data for compound 6e·HCl is from a preclinical study in rodents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of this compound analogs.

In Vitro TAAR1 Activation Assays

The activation of the Gs pathway by TAAR1 agonists is typically measured by quantifying the accumulation of intracellular cyclic AMP (cAMP). The GloSensor™ cAMP Assay is a common method used for this purpose.

  • Principle: This assay utilizes a genetically engineered luciferase that contains a cAMP-binding domain. When cAMP binds to this domain, a conformational change in the luciferase leads to an increase in light output, which is proportional to the cAMP concentration.[4][5]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TAAR1 and the GloSensor™-22F cAMP plasmid.

  • Procedure:

    • Cells are seeded in a white, clear-bottom 96-well plate and incubated overnight.

    • The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrated for 2 hours at room temperature.

    • A baseline luminescence reading is taken.

    • Test compounds (this compound analogs) are added to the wells at various concentrations.

    • Luminescence is measured kinetically over a period of 15-30 minutes or as an endpoint reading.

    • Data is normalized to the baseline reading, and dose-response curves are generated to calculate EC50 values.

The activation of the Gq pathway by TAAR1 agonists is determined by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a widely used method.

  • Principle: This is a competitive immunoassay. IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody. A high level of cellular IP1 results in a decrease in the HTRF signal.[6][7][8][9]

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • Test compounds are added at various concentrations and incubated for 1 hour at 37°C.

    • Cells are lysed, and the HTRF reagents (IP1-d2 and anti-IP1-cryptate) are added.

    • After a 1-hour incubation at room temperature, the fluorescence is read at two wavelengths (620 nm and 665 nm).

    • The ratio of the two fluorescence signals is calculated and used to determine the concentration of IP1 from a standard curve. Dose-response curves are then generated to determine EC50 values.

In Vivo Efficacy Model: MK-801-Induced Hyperlocomotion

This animal model is used to assess the antipsychotic-like activity of drug candidates. MK-801, a non-competitive NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.

  • Animals: Male C57BL/6 mice.

  • Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems.

  • Procedure:

    • Mice are habituated to the testing room for at least 1 hour before the experiment.

    • Test compounds (e.g., compound 6e) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the MK-801 challenge.

    • MK-801 (typically 0.15-0.3 mg/kg) or saline is administered i.p.

    • Immediately or after a short delay (e.g., 30 minutes), the mice are placed individually into the open field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 30-60 minutes).

    • The ability of the test compound to reduce MK-801-induced hyperlocomotion is evaluated by comparing the activity of the treated group to the vehicle- and MK-801-only control groups.[10][11][12]

Visualizations

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gs Gs Pathway cluster_gq Gq Pathway ZH8651_Analog This compound Analog (Agonist) TAAR1 TAAR1 ZH8651_Analog->TAAR1 Binds to Gs Gs TAAR1->Gs Activates Gq Gq TAAR1->Gq Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response_Gs PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Response_Gq Cellular Response (e.g., modulation of neurotransmission) PKC->Cellular_Response_Gq

Caption: TAAR1 Signaling Pathway activated by this compound analogs.

Experimental Workflow for this compound Analog Development

Drug_Discovery_Workflow Start Start: Identification of TAAR1 as a Target Virtual_Screening Virtual Screening & Structure-Based Design Start->Virtual_Screening Synthesis Chemical Synthesis of Analogs Virtual_Screening->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Gs_Assay Gs Activation Assay (cAMP) In_Vitro_Screening->Gs_Assay Gq_Assay Gq Activation Assay (IP1) In_Vitro_Screening->Gq_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Gs_Assay->SAR_Analysis Gq_Assay->SAR_Analysis SAR_Analysis->Synthesis Optimization Loop Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection PK_Studies Pharmacokinetic Studies Lead_Selection->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., MK-801 model) PK_Studies->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development

Caption: Experimental workflow for the development of this compound analogs.

Conclusion

The exploration of this compound and its analogs represents a promising avenue in the development of novel antipsychotics. The identification of dual Gs/Gq agonism as a potentially beneficial mechanism and the subsequent optimization of lead compounds to improve pharmacokinetic properties highlight the progress in this field. Compound 6e, with its improved in vivo characteristics, stands out as a significant advancement. Further research, including more comprehensive structure-activity relationship studies and detailed preclinical safety and efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of TAAR1 agonists. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative treatments for schizophrenia.

References

Methodological & Application

Application Notes for ZH8651: A Potent and Selective PI3K Alpha Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZH8651 is a novel, potent, and highly selective small molecule inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a key driver in various human cancers, making it a prime target for therapeutic intervention.[1] this compound demonstrates significant anti-proliferative activity in cancer cell lines harboring activating mutations of the PIK3CA gene. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound.

Target Audience

These protocols are intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of PI3K inhibitors.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T-47D for PIK3CA-mutant; MDA-MB-231 for PIK3CA wild-type)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM.[1] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Target Engagement

This protocol is designed to confirm the inhibitory effect of this compound on the PI3K/Akt signaling pathway by assessing the phosphorylation status of key downstream effectors.[1]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6RP, anti-S6RP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LinePIK3CA StatusIC50 (nM)
MCF-7Mutant (E545K)15.2
T-47DMutant (H1047R)25.8
MDA-MB-231Wild-Type>10,000

Table 2: Effect of this compound on PI3K/Akt Pathway Phosphorylation

Treatmentp-Akt (Ser473) (% of Control)p-S6RP (% of Control)
Vehicle100%100%
This compound (0.1 µM)45%52%
This compound (1 µM)12%18%
This compound (10 µM)<5%<10%

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K S6K mTORC1->S6K S6RP S6RP S6K->S6RP Cell_Growth Cell Growth & Proliferation S6RP->Cell_Growth This compound This compound This compound->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting start Seed Cells in 6-well Plates treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Western Blot Experimental Workflow.

References

Probing the Interplay of a Dual-Agonist with a Key Neuromodulatory Receptor: Techniques for Studying the ZH8651-bound mTAAR1-Gq Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of the murine Trace Amine-Associated Receptor 1 (mTAAR1) in complex with the dual Gs/Gq agonist, ZH8651, and the Gq protein. The following sections offer a comprehensive guide to the structural and functional characterization of this tripartite complex, crucial for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics.

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the treatment of conditions like schizophrenia.[1][2] Unlike classical antipsychotics that primarily target dopamine D2 receptors, TAAR1 modulators offer a novel therapeutic avenue with the potential for improved side-effect profiles. The agonist this compound is of particular interest as it demonstrates dual agonism, activating both the Gs and Gq signaling pathways.[2] The structural and functional elucidation of the this compound-bound mTAAR1-Gq complex provides a foundational framework for designing next-generation, pathway-preferential TAAR1-targeted drugs.[1]

Application Notes

These notes provide an overview of the key techniques and their applications in the study of the this compound-mTAAR1-Gq complex.

1. Structural Determination using Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has been instrumental in revealing the high-resolution structure of the this compound-bound mTAAR1-Gq complex.[1] This technique allows for the visualization of the intricate molecular interactions between the agonist, the receptor, and the G protein, providing a static snapshot of the activated state. Understanding this three-dimensional arrangement is critical for structure-based drug design, enabling the rational optimization of ligand binding and the tuning of signaling bias.

2. Functional Characterization of Gq Signaling: The activation of the Gq pathway by the this compound-mTAAR1 complex initiates a signaling cascade that is crucial to its pharmacological effect. Two primary methods for quantifying this activation are:

  • Inositol Monophosphate (IP1) Accumulation Assays: Activation of Gq leads to the activation of phospholipase C (PLC), which ultimately results in the accumulation of inositol monophosphate (IP1). Measuring IP1 levels provides a robust and direct readout of Gq pathway engagement.
  • Calcium Mobilization Assays: A key downstream event in the Gq pathway is the release of intracellular calcium stores. Monitoring changes in intracellular calcium concentration using fluorescent dyes offers a sensitive and high-throughput method to assess receptor activation.

3. Probing Receptor-G Protein Interaction with Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique to study the direct interaction between mTAAR1 and the Gq protein in live cells. By genetically tagging the receptor and a G protein subunit with a luciferase and a fluorescent protein, respectively, the proximity and engagement of these two proteins upon agonist stimulation can be quantified in real-time. This assay is invaluable for understanding the kinetics and dynamics of complex formation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound-mTAAR1-Gq complex.

ParameterValueMethodReference
Structural Information
Resolution3.2 ÅCryo-EM[1]
PDB ID8WC9Cryo-EM[1]
EMDB IDEMD-37435Cryo-EM[1]
Signaling Potency (EC50)
Gq Signaling (as compound [I])40.5 nMCell-based assay
Gs Signaling (as compound [I])46.5 nMCell-based assay
Binding Affinity (Ki/Kd)
This compound to mTAAR1Not available

Note: The EC50 values are for a compound designated as [I], a TAAR1-Gs/Gq dual-pathway agonist, which is understood to be this compound or a closely related analog.The specific binding affinity (Ki or Kd) of this compound for mTAAR1 was not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mTAAR1-Gq signaling pathway and the general experimental workflows for the techniques described.

Gq_Signaling_Pathway This compound This compound mTAAR1 mTAAR1 This compound->mTAAR1 binds Gq Gq (αβγ) mTAAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

mTAAR1-Gq signaling pathway activated by this compound.

Experimental_Workflows cluster_cryoEM Cryo-EM Workflow cluster_BRET BRET Assay Workflow cluster_Functional Functional Assay Workflows cluster_IP1 IP1 Assay cluster_Ca2 Calcium Mobilization cryo1 Complex Expression & Purification (mTAAR1, Gq, this compound) cryo2 Vitrification (Grid Preparation) cryo1->cryo2 cryo3 Data Collection (Electron Microscope) cryo2->cryo3 cryo4 Image Processing & 3D Reconstruction cryo3->cryo4 cryo5 Atomic Model Building cryo4->cryo5 bret1 Co-transfection of cells with mTAAR1-Luc & Gq-YFP bret2 Cell Culture & Plating bret1->bret2 bret3 Agonist (this compound) Addition bret2->bret3 bret4 Substrate Addition bret3->bret4 bret5 BRET Signal Detection bret4->bret5 func1 Cell Culture with mTAAR1 Expression func2 Agonist (this compound) Stimulation func1->func2 ip1_1 Cell Lysis func2->ip1_1 ca2_1 Loading with Calcium Dye func2->ca2_1 ip1_2 HTRF Reagent Addition ip1_1->ip1_2 ip1_3 Signal Detection ip1_2->ip1_3 ca2_2 Fluorescence Measurement ca2_1->ca2_2

General experimental workflows for studying the complex.

Experimental Protocols

Protocol 1: Cryo-EM Structure Determination of the this compound-mTAAR1-Gq Complex

1. Protein Expression and Purification: a. Co-express murine TAAR1 and the Gαq, Gβ1, and Gγ2 subunits in Sf9 insect cells using a baculovirus expression system. b. Lyse the cells and solubilize the membranes in a detergent-containing buffer (e.g., DDM/CHS). c. Purify the complex using affinity chromatography (e.g., anti-FLAG M1 antibody resin), followed by size-exclusion chromatography to ensure homogeneity. d. Add this compound to the purified complex to a final concentration of 10 µM.

2. Cryo-EM Grid Preparation and Data Collection: a. Apply the purified complex onto glow-discharged cryo-EM grids. b. Plunge-freeze the grids in liquid ethane using a vitrification robot. c. Screen the grids for ice thickness and particle distribution using a transmission electron microscope (TEM). d. Collect a dataset of high-resolution images on a Titan Krios TEM equipped with a direct electron detector.

3. Image Processing and Structure Determination: a. Perform motion correction and contrast transfer function (CTF) estimation on the collected micrographs. b. Pick particles and perform 2D classification to remove junk particles. c. Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution map. d. Build an atomic model into the cryo-EM density map using software such as Coot and refine it using Phenix.

Protocol 2: BRET Assay for mTAAR1-Gq Interaction

1. Plasmid Construction and Cell Culture: a. Clone mTAAR1 into a vector containing a Renilla luciferase (Rluc) tag. b. Clone the Gαq subunit into a vector containing a Yellow Fluorescent Protein (YFP) tag. c. Co-transfect HEK293T cells with the mTAAR1-Rluc and Gαq-YFP constructs, along with Gβ1 and Gγ2 subunits. d. Culture the transfected cells in a suitable medium for 24-48 hours.

2. BRET Assay Procedure: a. Seed the transfected cells into a white, clear-bottom 96-well plate. b. Wash the cells with a suitable assay buffer. c. Add the BRET substrate (e.g., coelenterazine h) to each well. d. Immediately measure the baseline BRET signal using a plate reader capable of detecting both luciferase and YFP emissions. e. Add this compound at various concentrations to the wells. f. Measure the BRET signal again at specified time points after agonist addition. g. Calculate the BRET ratio (YFP emission / Rluc emission) and plot the change in BRET ratio against the agonist concentration to determine the EC50.

Protocol 3: IP1 Accumulation Assay for Gq Activation

1. Cell Preparation: a. Plate HEK293T cells stably or transiently expressing mTAAR1 in a 96-well plate. b. Culture the cells until they reach confluency.

2. Assay Procedure: a. Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and LiCl. b. Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C. c. Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1-cryptate). d. Incubate for the recommended time to allow for the competitive binding reaction to reach equilibrium. e. Measure the fluorescence at both the donor and acceptor wavelengths using an HTRF-compatible plate reader. f. Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve. Plot the IP1 concentration against the agonist concentration to determine the EC50.

Protocol 4: Calcium Mobilization Assay

1. Cell Preparation: a. Seed HEK293T cells expressing mTAAR1 in a black, clear-bottom 96-well plate. b. Culture the cells overnight.

2. Dye Loading and Assay: a. Wash the cells with a suitable assay buffer. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes. c. Wash the cells to remove excess dye. d. Place the plate in a fluorescence plate reader equipped with an injection system. e. Measure the baseline fluorescence. f. Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time. g. The peak fluorescence intensity is used to quantify the calcium response. Plot the peak response against the agonist concentration to determine the EC50.

References

Application Notes and Protocols for Cryo-EM Sample Preparation of the ZH8651-mTAAR1-Gq Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of the ZH8651-bound mouse Trace Amine-Associated Receptor 1 (mTAAR1) in complex with the Gq protein for single-particle cryo-electron microscopy (cryo-EM). The methodologies outlined are based on established protocols for GPCR-G protein complexes and specific details from the structural study of the mTAAR1-Gq complex.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1] The synthetic agonist this compound has been shown to activate both Gs and Gq signaling pathways through TAAR1.[2] Elucidating the high-resolution structure of the this compound-bound mTAAR1-Gq complex via cryo-EM is crucial for understanding the molecular basis of its activation and for guiding structure-based drug design.

Successful cryo-EM analysis is critically dependent on the preparation of high-quality, vitrified samples. This document provides a comprehensive guide to the biochemical preparation of the complex and the subsequent cryo-EM grid preparation.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative parameters for the preparation of the this compound-mTAAR1-Gq complex for cryo-EM analysis.

Table 1: Protein Purification and Complex Formation

ParameterValueNotes
Expression SystemBaculovirus-infected Sf9 insect cellsStandard for GPCR expression.
mTAAR1 ConstructFull-length mouse TAAR1
Gq HeterotrimerHuman Gαq, Gβ1, and Gγ2 subunits
Affinity TagMBP-tag on mTAAR1For initial purification.
Ligand (Agonist)This compoundDual Gs/Gq agonist.
Apyrase TreatmentYesTo remove endogenous nucleotides.
Incubation for Complex FormationOn iceSpecific duration may require optimization.

Table 2: Cryo-EM Grid Preparation and Vitrification

ParameterValue/TypeNotes
Grid TypeQuantifoil R1.2/1.3 Au 300 meshGold grids can reduce beam-induced motion.
Glow DischargeYesTo render the grid surface hydrophilic.
Sample Application Volume3 µL
Vitrification InstrumentVitrobot Mark IVWidely used for plunge freezing.
Blotting PaperWhatman No. 1
Blotting ParametersOptimization requiredBlotting time, force, and wait time are critical.
Temperature4°CTo maintain complex stability.
Humidity100%To prevent sample evaporation.
CryogenLiquid EthaneFor rapid vitrification.[3]
Final Buffer pH7.4[3]

Experimental Protocols

Protein Expression and Purification
  • Expression of mTAAR1 and Gq subunits:

    • Co-infect Spodoptera frugiperda (Sf9) insect cells with baculoviruses encoding the MBP-tagged mTAAR1 and the human Gαq, Gβ1, and Gγ2 subunits.

    • Harvest cells 48-72 hours post-infection.

  • Cell Lysis and Solubilization:

    • Resuspend cell pellets in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, protease inhibitors).

    • Lyse cells using a Dounce homogenizer.

    • Solubilize the membrane fraction with a detergent cocktail (e.g., DDM/CHS) for 1-2 hours at 4°C.

    • Clarify the lysate by ultracentrifugation.

  • Affinity Chromatography:

    • Incubate the solubilized supernatant with amylose resin for 2 hours at 4°C.

    • Wash the resin extensively with a buffer containing a low concentration of detergent.

    • Elute the MBP-mTAAR1 with maltose.

This compound-mTAAR1-Gq Complex Formation
  • Nucleotide Depletion:

    • Incubate the purified Gq heterotrimer with apyrase to hydrolyze any bound GDP, facilitating the formation of a nucleotide-free state.

  • Complex Assembly:

    • Mix the purified, detergent-solubilized mTAAR1 with the nucleotide-free Gq heterotrimer and the agonist this compound.

    • Incubate the mixture on ice to allow for stable complex formation. The optimal incubation time should be determined empirically.

  • Size Exclusion Chromatography (SEC):

    • Purify the assembled complex using a size exclusion chromatography column (e.g., Superose 6 Increase) to separate the complex from unassembled components and aggregates.

    • The SEC buffer should contain a suitable detergent (e.g., GDN) to maintain the integrity of the complex.

Cryo-EM Grid Preparation and Vitrification
  • Grid Preparation:

    • Glow-discharge Quantifoil R1.2/1.3 gold grids to create a hydrophilic surface.

  • Vitrification:

    • Set up a Vitrobot Mark IV with the chamber temperature at 4°C and 100% humidity.

    • Apply 3 µL of the purified this compound-mTAAR1-Gq complex to the glow-discharged grid.

    • Blot the grid to remove excess sample, leaving a thin film. The blotting time and force are critical parameters that require optimization for each sample preparation.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Grid Screening:

    • Screen the vitrified grids on a cryo-electron microscope to assess ice thickness, particle distribution, and particle integrity.

Visualizations

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) mTAAR1 mTAAR1 This compound->mTAAR1 Binds to Gq Gq Protein (inactive) mTAAR1->Gq Activates Gq_active Gq Protein (active) Gq->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Responses Ca_release->downstream PKC->downstream

Caption: TAAR1 Gq Signaling Pathway.

Experimental Workflow for Cryo-EM Sample Preparation

CryoEM_Workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_grid_prep Cryo-EM Grid Preparation cluster_em Electron Microscopy Expression Co-expression of mTAAR1 and Gq Solubilization Membrane Solubilization Expression->Solubilization Affinity Affinity Chromatography Solubilization->Affinity Apyrase Apyrase Treatment of Gq Affinity->Apyrase Assembly Incubate mTAAR1, Gq, and this compound Affinity->Assembly Apyrase->Assembly SEC Size Exclusion Chromatography Assembly->SEC GlowDischarge Glow Discharge Grid SEC->GlowDischarge Application Apply Sample to Grid GlowDischarge->Application Vitrification Plunge Freezing (Vitrification) Application->Vitrification Screening Grid Screening Vitrification->Screening DataCollection Data Collection Screening->DataCollection

Caption: Cryo-EM Sample Preparation Workflow.

References

Application of ZH8651 in Receptor Binding and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZH8651 is a novel, synthetic small molecule agonist targeting the Trace Amine-Associated Receptor 1 (TAAR1). It is distinguished by its unique ability to act as a dual agonist, activating both the Gs and Gq signaling pathways downstream of TAAR1. This property makes this compound a valuable research tool for investigating the distinct and combined roles of these two major G-protein signaling cascades in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia. This document provides detailed application notes and protocols for the use of this compound in receptor binding and functional assays.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity at the TAAR1 receptor. This data has been compiled from publicly available resources and the primary scientific literature.

ParameterValueCell LineAssay TypeReference
EC50 1540 nMCHO-K1Not SpecifiedMedChemExpress

Note: The specific contributions of Gs and Gq signaling to this overall EC50 value require further elucidation through pathway-specific functional assays.

Signaling Pathways of TAAR1 Activated by this compound

This compound binding to TAAR1 initiates two primary signaling cascades: the Gs pathway and the Gq pathway.

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway cluster_cellular_response Cellular Response This compound This compound TAAR1 TAAR1 This compound->TAAR1 binds Gs Gs TAAR1->Gs Gq Gq TAAR1->Gq AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Neuronal_Excitability Neuronal Excitability Ca2->Neuronal_Excitability Neurotransmitter_Release Neurotransmitter Release PKC->Neurotransmitter_Release

Caption: TAAR1 signaling activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard laboratory procedures for studying GPCRs and can be adapted for specific experimental needs.

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for the TAAR1 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing TAAR1 start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing human TAAR1

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radiolabeled TAAR1 antagonist (e.g., [³H]-EPPTB)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hTAAR1 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension (containing a predetermined amount of protein).

      • 50 µL of radiolabeled ligand at a concentration near its Kd.

      • 50 µL of a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or assay buffer for total binding.

      • For non-specific binding, add a high concentration of a known unlabeled TAAR1 ligand.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Gs Pathway Activation (cAMP Accumulation Assay)

This protocol measures the ability of this compound to stimulate the Gs signaling pathway by quantifying the production of cyclic AMP (cAMP).

cAMP_Assay_Workflow start Start seed_cells Seed TAAR1-expressing cells in a 96-well plate start->seed_cells stimulate Stimulate cells with different concentrations of this compound seed_cells->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Analyze Data (EC50 determination) detect_cAMP->analyze end End analyze->end Calcium_Flux_Workflow start Start load_cells Load TAAR1-expressing cells with a calcium- sensitive fluorescent dye start->load_cells measure_baseline Measure baseline fluorescence load_cells->measure_baseline add_this compound Add different concentrations of this compound measure_baseline->add_this compound measure_response Measure the change in fluorescence over time add_this compound->measure_response analyze Analyze Data (EC50 determination) measure_response->analyze end End analyze->end

Application Note & Protocol: Comprehensive Specificity Assessment of the Novel PTPX Inhibitor ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of targeted therapies relies on the precise interaction of a small molecule with its intended biological target. Off-target effects can lead to cellular toxicity, undesirable side effects, and a reduction in therapeutic efficacy. Therefore, a rigorous assessment of inhibitor specificity is a critical step in the drug discovery pipeline. This document provides a detailed methodology for evaluating the specificity of ZH8651, a novel small molecule inhibitor developed to target Protein Tyrosine Phosphatase X (PTPX), a key regulator in a critical cellular signaling pathway.

The following protocols describe a multi-faceted approach to specificity profiling, combining in vitro enzymatic assays, biophysical binding confirmation, and cell-based functional assays. This comprehensive strategy ensures a thorough characterization of this compound's selectivity and provides a robust data package for further preclinical and clinical development.

Biochemical Specificity Profiling

The initial and most direct method for assessing specificity is to measure the inhibitory activity of this compound against a panel of related enzymes. Given that this compound targets a protein tyrosine phosphatase (PTP), the screening panel should include closely related PTPs, as well as representatives from different PTP subfamilies, to identify potential off-target interactions.

In Vitro Phosphatase Inhibition Assay

This protocol details a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PTPX and a panel of other phosphatases. The assay utilizes a synthetic phosphopeptide substrate that, upon dephosphorylation by a PTP, is detected by a specific phosphotyrosine-binding protein, leading to a change in fluorescence polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100) to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Reconstitute recombinant human PTPs (PTPX, PTPY, PTPZ, SHP1, SHP2, PTP1B, etc.) in assay buffer to a working concentration of 2X the final desired concentration.[1]

    • Prepare a 2X stock solution of a suitable fluorophore-labeled phosphopeptide substrate (e.g., FAM-pY-peptide).

  • Assay Procedure (384-well format):

    • Add 5 µL of the this compound serial dilutions to the wells of a black, low-volume 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent, broad-spectrum PTP inhibitor as a positive control (0% activity).

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a suitable stop solution containing a chelating agent (e.g., 50 mM EDTA).

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Data Presentation:

The IC50 values for this compound against the panel of phosphatases should be summarized in a table for clear comparison of its potency and selectivity.

EnzymeTarget FamilyIC50 (nM) for this compoundSelectivity Fold (vs. PTPX)
PTPX Target PTP 50 1
PTPYTarget Family5,200104
PTPZTarget Family> 100,000> 2,000
SHP1Non-receptor PTP15,000300
SHP2Non-receptor PTP25,000500
PTP1BNon-receptor PTP8,000160
CD45Receptor PTP> 100,000> 2,000
HePTPNon-receptor PTP> 100,000> 2,000

Biophysical Confirmation of Direct Target Engagement

To confirm that this compound directly binds to its intended target, PTPX, and to rule out non-specific mechanisms of inhibition (e.g., aggregation), a biophysical binding assay should be performed. The thermal shift assay (TSA) is a rapid and cost-effective method for this purpose.

Thermal Shift Assay (TSA)

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Dilute recombinant PTPX protein to a final concentration of 2 µM in a suitable buffer (e.g., PBS).

    • Prepare a 5000X stock of a hydrophobic environment-sensing fluorescent dye (e.g., SYPRO Orange).

  • Assay Procedure (96-well PCR plate format):

    • In each well, combine 2 µM PTPX, 5X SYPRO Orange dye, and this compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO control.

    • Seal the plate and briefly centrifuge to mix the components.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

    • Calculate the change in melting temperature (ΔTm) induced by this compound binding (ΔTm = Tm [this compound] - Tm [DMSO]). A significant positive ΔTm indicates direct binding and stabilization of the protein.

Data Presentation:

CompoundConcentration (µM)ΔTm (°C)Interpretation
DMSO-0Baseline
This compound11.5Binding
This compound105.8Strong Binding & Stabilization
This compound1006.2Saturation of Binding

Cell-Based Specificity and Functional Assays

Demonstrating target engagement and specificity in a cellular context is crucial. This involves measuring the effect of this compound on the PTPX signaling pathway and assessing its impact on pathways regulated by potential off-targets.

Western Blot Analysis of Pathway Modulation

This protocol assesses the ability of this compound to inhibit PTPX activity in cells by measuring the phosphorylation status of its direct downstream substrate, Substrate-A.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to express PTPX and exhibit pathway activity (e.g., HEK293 cells overexpressing PTPX).

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 2 hours. Include a DMSO-treated control.

    • If the pathway is inducible, stimulate the cells with an appropriate growth factor or ligand for 15 minutes before harvesting.

  • Protein Extraction and Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Substrate-A (pSubstrate-A) and total Substrate-A. A loading control (e.g., GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pSubstrate-A and total Substrate-A.

    • Normalize the pSubstrate-A signal to the total Substrate-A signal for each treatment condition.

    • Plot the normalized pSubstrate-A levels against the this compound concentration to determine the cellular IC50.

Data Presentation:

Concentration of this compound (µM)Normalized pSubstrate-A Level (Fold Change vs. DMSO)
0 (DMSO)1.0
0.10.85
10.45
100.15

Visualizations

Signaling Pathway Diagram

PTPX_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor SubstrateA Substrate-A Receptor->SubstrateA Phosphorylates PTPX PTPX pSubstrateA pSubstrate-A PTPX->pSubstrateA Dephosphorylates Downstream Downstream Signaling (e.g., Proliferation, Migration) pSubstrateA->Downstream This compound This compound This compound->PTPX Inhibits

Caption: PTPX signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Specificity_Workflow start Start: Novel Inhibitor this compound biochem Biochemical Profiling: In Vitro PTP Panel Screen start->biochem ic50 Determine IC50 Values & Selectivity Profile biochem->ic50 biophys Biophysical Assay: Thermal Shift Assay (TSA) ic50->biophys If potent & selective binding Confirm Direct Binding (ΔTm) biophys->binding cellbased Cell-Based Assay: Western Blot for pSubstrate-A binding->cellbased cellular_ic50 Determine Cellular IC50 & Confirm On-Target Effect cellbased->cellular_ic50 conclusion Conclusion: Comprehensive Specificity Profile cellular_ic50->conclusion

Caption: Workflow for assessing the specificity of the inhibitor this compound.

References

Application Notes and Protocols: ZH8651 for G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them premier targets for therapeutic drug development. The study of GPCR signaling, structure, and function requires sophisticated molecular tools. This document provides detailed application notes and protocols for the utilization of ZH8651, a novel research tool developed to facilitate the investigation of GPCRs.

This compound is a versatile molecule designed to interact with specific GPCRs, enabling researchers to probe their activation states, downstream signaling pathways, and structural characteristics. These application notes will serve as a comprehensive guide for researchers employing this compound in their experimental workflows.

Principle of GPCR Activation and Signaling

GPCRs are characterized by their seven-transmembrane helical structure. Upon binding of an extracellular ligand (agonist), the receptor undergoes a conformational change, which in turn activates an intracellular heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits). This activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, leading to the generation of second messengers like cyclic AMP (cAMP) and inositol phosphates (IPs), and subsequent cellular responses. GPCRs can also signal through G-protein-independent pathways, often involving β-arrestins.

Applications of this compound in GPCR Research

This compound can be employed in a variety of assays to characterize GPCR function and pharmacology. Key applications include:

  • Receptor Binding Assays: To determine the affinity and specificity of this compound for a target GPCR.

  • Functional Assays: To assess the efficacy of this compound as an agonist, antagonist, or allosteric modulator by measuring downstream signaling events.

  • Structural Biology Studies: To facilitate the structural determination of GPCRs in specific conformational states.

Quantitative Data Summary

Quantitative data for this compound is not available in the public domain as of the last update. Researchers should perform dose-response experiments to determine the potency (EC50/IC50) and binding affinity (Kd/Ki) of this compound for their specific GPCR of interest.

ParameterDescriptionTypical Range (Hypothetical)
EC50 The concentration of this compound that produces 50% of its maximal response in a functional assay.1 nM - 10 µM
IC50 The concentration of this compound that inhibits a specific response by 50%.1 nM - 10 µM
Kd The equilibrium dissociation constant, representing the affinity of this compound for the receptor.0.1 nM - 1 µM
Ki The inhibition constant, representing the affinity of this compound in a competition binding assay.0.1 nM - 1 µM

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a target GPCR by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-agonist or [3H]-antagonist)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well filter plate, add cell membranes (typically 10-50 µg of protein per well).

  • Add the radiolabeled ligand at a concentration near its Kd.

  • Add the different concentrations of this compound. For total binding, add vehicle. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_binding_assay prep Prepare Serial Dilutions of this compound mix Mix Membranes, Radioligand, and this compound in 96-well Plate prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki) count->analyze experimental_workflow_cAMP_assay cluster_gs Gs-coupled GPCR cluster_gi Gi-coupled GPCR gs_start Seed Cells gs_treat Add this compound gs_start->gs_treat gs_incubate Incubate gs_treat->gs_incubate gs_measure Measure cAMP gs_incubate->gs_measure gs_analyze Analyze EC50 gs_measure->gs_analyze gi_start Seed Cells gi_treat Add this compound + Forskolin gi_start->gi_treat gi_incubate Incubate gi_treat->gi_incubate gi_measure Measure cAMP gi_incubate->gi_measure gi_analyze Analyze IC50 gi_measure->gi_analyze signaling_pathway_gq This compound This compound (Agonist) GPCR Gq-coupled GPCR This compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ Release ER->Ca2

Application Note: High-Throughput Screening for Modulators of the TGF-β Signaling Pathway Using ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway has been implicated in numerous diseases, such as cancer, fibrosis, and autoimmune disorders. Consequently, the identification of small molecule modulators of TGF-β signaling is of significant interest in drug discovery. This application note describes a robust high-throughput screening (HTS) assay for the identification of inhibitors of the TGF-β pathway, utilizing the hypothetical compound ZH8651 as a reference inhibitor.

This compound is a potent and selective inhibitor of the TGF-β type I receptor (ALK5) kinase. This document provides detailed protocols for a cell-based HTS assay, quantitative data presentation for hit validation, and visual representations of the signaling pathway and experimental workflow.

Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). The activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Complex Formation SMAD_complex SMAD2/3/4 Complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Nuclear Translocation This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β signaling pathway with the inhibitory action of this compound.

Experimental Protocols

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to measure the phosphorylation of SMAD3, a direct downstream target of ALK5. This assay is amenable to a 384-well plate format, making it suitable for HTS.

Materials and Reagents:

  • HEK293 cells stably expressing ALK5

  • Recombinant human TGF-β1

  • HTRF SMAD3 Phosphorylation Assay Kit (containing anti-SMAD3-d2 and anti-pSMAD3-Eu3+-cryptate antibodies)

  • Assay buffer: 1X PBS, 0.1% BSA, 0.05% Tween-20

  • Compound plates with this compound and test compounds

  • 384-well white, low-volume assay plates

Protocol:

  • Cell Seeding: Seed HEK293-ALK5 cells into 384-well plates at a density of 10,000 cells/well in 20 µL of serum-free medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of compounds from the compound plates to the cell plates using a pintool transfer device. For control wells, add DMSO (negative control) or a known concentration of this compound (positive control). Incubate for 1 hour at 37°C.

  • Ligand Stimulation: Add 5 µL of TGF-β1 (final concentration 10 ng/mL) to all wells except the negative control wells. Incubate for 30 minutes at 37°C.

  • Lysis and Antibody Addition: Add 5 µL of the HTRF lysis buffer containing the anti-SMAD3-d2 and anti-pSMAD3-Eu3+-cryptate antibodies.

  • Incubation and Plate Reading: Incubate the plates for 2 hours at room temperature, protected from light. Read the plates on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Seed_Cells Seed HEK293-ALK5 cells (10,000 cells/well) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Compounds (100 nL) Incubate_24h->Add_Compounds Incubate_1h Incubate 1h Add_Compounds->Incubate_1h Stimulate_TGFb Stimulate with TGF-β1 Incubate_1h->Stimulate_TGFb Incubate_30min Incubate 30 min Stimulate_TGFb->Incubate_30min Lyse_Add_Abs Lyse cells and add HTRF antibodies Incubate_30min->Lyse_Add_Abs Incubate_2h_RT Incubate 2h at RT Lyse_Add_Abs->Incubate_2h_RT Read_Plate Read HTRF signal Incubate_2h_RT->Read_Plate Analyze_Data Data Analysis Read_Plate->Analyze_Data

Caption: High-throughput screening experimental workflow.

Data Presentation

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated SMAD3. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation. The Z'-factor is calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

CompoundIC50 (nM)Z'-FactorMax Inhibition (%)
This compound 15.2 ± 2.1 0.85 98.5
Compound A35.8 ± 4.50.8295.2
Compound B120.1 ± 15.30.7988.9
Compound C> 10,000N/A< 10

Conclusion

The described HTRF-based assay provides a robust and reliable method for the high-throughput screening of potential inhibitors of the TGF-β signaling pathway. The reference compound, this compound, demonstrates potent inhibition of ALK5-mediated SMAD3 phosphorylation with an excellent Z'-factor, validating the suitability of this assay for large-scale screening campaigns. This application note serves as a comprehensive guide for researchers aiming to identify novel modulators of this therapeutically relevant pathway.

Troubleshooting & Optimization

Troubleshooting ZH8651 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with the compound ZH8651.

Troubleshooting Guide

This guide is designed to help you resolve common solubility challenges you may encounter during your experiments with this compound.

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer:

If this compound is not dissolving, consider the following troubleshooting steps:

  • Verify Solvent Purity and Storage: Ensure your solvent is of high purity and has been stored correctly to prevent degradation or contamination, which can affect its solvating properties.

  • Increase Sonication/Vortexing Time: Some compounds require significant mechanical energy to dissolve. Increase the duration of sonication or vortexing.

  • Gentle Heating: Cautiously warm the solution. We recommend starting at 37°C and gradually increasing if necessary, but do not exceed 50°C to avoid potential compound degradation. Always monitor for any changes in the appearance of the solution.

  • Test Alternative Solvents: If the initial solvent is ineffective, consult the solubility data table below and try a different recommended solvent.

  • Small-Scale Solubility Test: Before committing a large amount of this compound, perform a small-scale solubility test with a few different solvents to determine the most effective one.

Question: I observed precipitation of this compound after adding it to my aqueous buffer. How can I prevent this?

Answer:

Precipitation in aqueous solutions is a common issue. Here are some strategies to prevent it:

  • pH Adjustment: The solubility of many compounds is pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer accordingly to increase the proportion of the more soluble ionized form.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer can significantly enhance the solubility of hydrophobic compounds. Start with a low concentration (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve this compound in a pure organic solvent like DMSO to create a high-concentration stock solution. You can then dilute this stock into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a concentrated stock solution, we recommend using Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO.

Q2: Can I use water to dissolve this compound?

A2: this compound has very low solubility in aqueous solutions. It is not recommended to dissolve it directly in water. For aqueous experimental conditions, it is best to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer.

Q3: How should I store my this compound stock solution?

A3: Store your this compound stock solution at -20°C or -80°C for long-term stability. Before use, allow the solution to thaw completely and come to room temperature. Ensure it is thoroughly mixed before taking an aliquot.

Quantitative Data Summary

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes this data for easy reference.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)> 10025Recommended for stock solutions.
Ethanol2525Moderate solubility.
Methanol1525Lower solubility than ethanol.
Phosphate Buffered Saline (PBS) pH 7.4< 0.125Practically insoluble.
Water< 0.0125Insoluble.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent of high purity

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator bath

  • Thermomixer or heat block

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of this compound powder to a microcentrifuge tube.

  • Add a known volume of the selected solvent to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Sonicate the mixture for 10 minutes.

  • Place the tube in a thermomixer at 25°C and shake for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Prepare a series of dilutions of the supernatant.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the solubility.

Diagrams

G start Start: this compound Solubility Issue check_solvent Is the solvent appropriate? start->check_solvent check_procedure Is the dissolution procedure adequate? check_solvent->check_procedure Yes alternative_solvent Select an alternative solvent (e.g., DMSO) check_solvent->alternative_solvent No precipitation Precipitation in Aqueous Buffer? check_procedure->precipitation Yes increase_energy Increase sonication/vortexing time check_procedure->increase_energy No adjust_ph Adjust buffer pH precipitation->adjust_ph alternative_solvent->check_procedure gentle_heating Apply gentle heating (37-50°C) increase_energy->gentle_heating unresolved Issue Persists: Contact Support gentle_heating->unresolved use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent stock_dilution Prepare concentrated stock and dilute use_cosolvent->stock_dilution resolved Issue Resolved stock_dilution->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

G This compound This compound KinaseA Kinase A This compound->KinaseA Inhibits ProteinB Protein B KinaseA->ProteinB Phosphorylates TranscriptionFactorC Transcription Factor C ProteinB->TranscriptionFactorC Activates GeneExpression Target Gene Expression TranscriptionFactorC->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Technical Support Center: Optimizing Inhibitor Z (ZH8651) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective determination and optimization of the concentration of Inhibitor Z (a hypothetical small molecule inhibitor) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Inhibitor Z in a new in vitro assay?

A1: For a novel inhibitor like Inhibitor Z with unknown potency in a specific cell line, it is advisable to start with a broad concentration range. A typical starting point for many small molecule inhibitors is from the low nanomolar to the high micromolar range (e.g., 1 nM to 100 µM).[1] If you have any prior data from biochemical assays (like Ki or IC50 values), a starting concentration in cellular assays could be 5 to 10 times higher than the biochemical IC50 to account for factors like cell permeability and intracellular ATP concentrations.

Q2: How should I prepare and store stock solutions of Inhibitor Z?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. Immediately before use, the stock solution should be thawed and diluted to the final working concentrations in the cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture is low (typically ≤0.5%) to prevent solvent-induced toxicity.[2]

Q3: My IC50 values for Inhibitor Z vary between experiments. What are the potential causes?

A3: Variation in IC50 values can be due to several factors, including:

  • Cell-based variability: Differences in cell passage number, cell density at the time of treatment, and overall cell health can impact the response to the inhibitor.

  • Inconsistent assay conditions: Variations in incubation times, temperature, or reagent concentrations can lead to inconsistent results.

  • Compound stability and solubility: The inhibitor may not be stable in the culture medium for the duration of the experiment, or it may precipitate at higher concentrations.[3]

  • Pipetting errors: Inaccurate serial dilutions can significantly affect the final concentrations tested.

Q4: Inhibitor Z shows high cytotoxicity at concentrations where I expect to see specific inhibition. What should I do?

A4: High cytotoxicity can be due to on-target effects (the pathway inhibited is essential for cell survival) or off-target effects. To distinguish between these, you can:

  • Shorten the incubation time: This may allow you to observe specific pathway inhibition before widespread cell death occurs.

  • Use a more sensitive readout: Instead of cell viability, measure a more direct and earlier marker of your target's activity (e.g., phosphorylation of a downstream protein).

  • Test in a different cell line: Use a cell line where the target pathway is known to be less critical for survival.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibitory effect observed, even at high concentrations. 1. Low inhibitor potency: The inhibitor may not be effective in the chosen cell line. 2. Poor cell permeability: The compound may not be entering the cells. 3. Degraded inhibitor: Improper storage or handling may have inactivated the compound.1. Test the inhibitor in a cell-free biochemical assay to confirm its activity against the target. 2. Assess cell permeability using specific assays if available. 3. Use a fresh aliquot of the inhibitor and verify its purity.
High background signal or non-specific inhibition. 1. Compound aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins. 2. Interference with assay readout: The compound may be autofluorescent or absorb light at the detection wavelength.1. Visually inspect for precipitation. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[4] 2. Run controls with the compound in the absence of cells or key reagents to check for interference.
The effect of the inhibitor diminishes over time in long-term experiments. 1. Inhibitor instability: The compound may be degrading in the culture medium. 2. Cellular metabolism: The cells may be metabolizing and inactivating the inhibitor.1. Replenish the medium with fresh inhibitor at regular intervals. 2. Assess the stability of the inhibitor in the culture medium over time using analytical methods like HPLC.
Vehicle control (e.g., DMSO) shows a biological effect. High solvent concentration: The final concentration of the vehicle is too high, causing cellular stress or toxicity.Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%.[4] All wells, including untreated controls, should contain the same final vehicle concentration.

Data Presentation

Table 1: Hypothetical IC50 Values for Inhibitor Z in Various Cancer Cell Lines

This table provides an example of how to present IC50 data for Inhibitor Z after performing dose-response experiments.

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)
A549Lung CancerMTT722.5
MCF-7Breast CancerXTT725.1
HCT116Colon CancerCellTiter-Glo481.8
U87 MGGlioblastomaResazurin728.3

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Inhibitor Z by assessing its effect on cell viability.

Materials:

  • Inhibitor Z stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Inhibitor Z in cell culture medium. A common approach is a 10-point, 3-fold dilution series. Remove the old medium and add 100 µL of the medium containing different concentrations of Inhibitor Z to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the percentage of inhibition against the log of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[6]

Protocol 2: Western Blot for Target Engagement

This protocol is for assessing the effect of Inhibitor Z on the phosphorylation of its target protein, providing evidence of target engagement within the cell.

Materials:

  • Inhibitor Z

  • 6-well or 12-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated target protein, loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of Inhibitor Z (e.g., concentrations around the IC50 value) for a short duration (e.g., 1-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with antibodies against the total target protein and a loading control to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Inhibitor Z prep_cells->treat_cells prep_inhibitor Prepare Serial Dilutions of Inhibitor Z prep_inhibitor->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of Inhibitor Z.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation InhibitorZ Inhibitor Z InhibitorZ->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Inhibitor Z.

troubleshooting_logic start No Inhibitory Effect Observed check_potency Is the inhibitor potent in a biochemical assay? start->check_potency res_potent Yes check_potency->res_potent Yes res_not_potent No check_potency->res_not_potent No check_permeability Is the inhibitor cell-permeable? res_permeable Yes check_permeability->res_permeable Yes res_not_permeable No check_permeability->res_not_permeable No check_stability Is the inhibitor stable in media? res_stable Yes check_stability->res_stable Yes res_not_stable No check_stability->res_not_stable No res_potent->check_permeability solution_potency Synthesize more potent analogs. res_not_potent->solution_potency res_permeable->check_stability solution_permeability Modify structure to improve permeability. res_not_permeable->solution_permeability end Re-evaluate experimental design. res_stable->end solution_stability Replenish inhibitor during experiment. res_not_stable->solution_stability

Caption: Troubleshooting logic for lack of inhibitor effect.

References

How to improve the stability of the ZH8651-mTAAR1 complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the ZH8651-mTAAR1 complex for experimental studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the expression, purification, and characterization of the this compound-mTAAR1 complex.

Q1: My this compound-mTAAR1 complex is aggregating during purification. What can I do?

A1: Aggregation during purification is a common issue for membrane proteins like mTAAR1. Here are several strategies to mitigate this problem:

  • Optimize Detergent and Buffer Conditions: The choice of detergent is critical for GPCR stability.[1] Consider screening a panel of detergents (e.g., DDM, LMNG, GDN) to find the one that best solubilizes and stabilizes the complex.[1][2] Additionally, optimizing the buffer composition, including pH and ionic strength, can improve stability.[3] The presence of additives like cholesterol or specific lipids can also be beneficial.

  • Increase Ligand Concentration: Ensure that a saturating concentration of the agonist this compound is present throughout the purification process. Ligand binding is known to increase the thermal stability of GPCRs.[4]

  • Protein Engineering: If optimization of extrinsic factors is insufficient, consider protein engineering approaches. This can include truncating flexible N- and C-termini or introducing stabilizing point mutations.[5][6]

Q2: The yield of the purified this compound-mTAAR1 complex is very low. How can I improve it?

A2: Low expression and purification yields are frequent challenges in working with GPCRs. The following steps can help enhance your yield:

  • Optimize Expression System: While mammalian systems often provide more native-like protein, insect cell (e.g., Sf9, High Five) or even E. coli expression systems might yield higher quantities of protein.[6][7] The choice of expression vector and promoter can also significantly impact expression levels.

  • Codon Optimization: Optimizing the gene sequence for the chosen expression host can improve translation efficiency and protein expression.

  • Fusion Partners: Fusing a small, well-folded protein partner, such as BRIL or T4 lysozyme, to the N- or C-terminus of mTAAR1 can enhance expression and stability.[6]

  • Screening for High-Expressing Clones: When using stable cell lines, it is crucial to screen multiple clones to identify those with the highest expression levels of the receptor.[8]

Q3: My this compound-mTAAR1 complex is unstable and loses activity over time. How can I enhance its long-term stability?

A3: Maintaining the functional integrity of the purified complex is essential for downstream applications. To improve long-term stability:

  • Flash-Freezing and Storage: Aliquot the purified complex and flash-freeze it in liquid nitrogen for storage at -80°C. Avoid repeated freeze-thaw cycles. The addition of cryoprotectants like glycerol or sucrose can be beneficial.

  • Conformational Stabilization: The use of conformation-specific nanobodies or antibodies can lock the receptor in a stable, active conformation.[5][6]

  • Thermostabilizing Mutations: Introducing point mutations can significantly increase the thermal stability of the receptor.[5][9] These mutations can be identified through techniques like alanine scanning or directed evolution.[5][6]

  • Ligand-Induced Stabilization: As mentioned, the continuous presence of the high-affinity agonist this compound is crucial for maintaining the stability of the active conformation.[4]

Frequently Asked Questions (FAQs)

Q1: What is mTAAR1 and why is its stability important?

A1: mTAAR1 (mouse Trace Amine-Associated Receptor 1) is a G protein-coupled receptor (GPCR) involved in various neurological processes.[10][11] It is a promising therapeutic target for conditions like schizophrenia and depression.[10][12] The stability of the mTAAR1 protein, particularly when complexed with a ligand like this compound, is crucial for structural studies (e.g., cryo-EM, X-ray crystallography), biophysical characterization, and drug screening efforts.[6][9] Unstable complexes are prone to aggregation and loss of function, hindering these applications.[13]

Q2: What is this compound and how does it affect mTAAR1 stability?

A2: this compound is an agonist for TAAR1, meaning it binds to and activates the receptor.[14] It has been shown to activate both Gs and Gq signaling pathways.[14][15] Agonist binding generally stabilizes the active conformation of a GPCR, making the complex more resistant to thermal denaturation and proteolytic degradation.[4] The cryo-EM structure of the this compound-bound mTAAR1-Gq complex has been solved, providing a structural basis for its stabilizing effects.[15]

Q3: What are the main signaling pathways activated by the this compound-mTAAR1 complex?

A3: The this compound-mTAAR1 complex is known to activate Gs and Gq signaling pathways.[14][15] Activation of Gαs leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[16][17] Gαq activation stimulates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate Protein Kinase C (PKC).[18] TAAR1 activation can also lead to the phosphorylation of ERK1/2.[19]

Quantitative Data on GPCR Stabilization

The following table summarizes the typical improvements in thermal stability (ΔTm) observed with various stabilization techniques for GPCRs. While specific data for the this compound-mTAAR1 complex is not publicly available, these values provide a general reference.

Stabilization MethodTypical ΔTm (°C)Reference
High-Affinity Ligand Binding5 - 15[4]
Thermostabilizing Point Mutations9 - 21.5[5]
Fusion with T4 Lysozyme (T4L)Variable, aids crystallization
Nanobody/Antibody BindingVariable, conformation-specific[5]

Experimental Protocols

1. Radioligand Binding Assay to Assess Ligand Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for mTAAR1.

  • Materials:

    • Membranes from cells expressing mTAAR1.[8]

    • Radiolabeled ligand with known affinity for mTAAR1 (e.g., [³H]-tyramine).[20]

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a series of dilutions of unlabeled this compound.

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound to the mTAAR1-containing membranes.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Plot the data and calculate the IC50, which can then be converted to the Ki value.

2. Thermal Shift Assay (Thermofluor) to Measure Stability

This assay measures the melting temperature (Tm) of the this compound-mTAAR1 complex, which is an indicator of its thermal stability.

  • Materials:

    • Purified this compound-mTAAR1 complex in detergent solution.

    • SYPRO Orange dye.

    • Quantitative PCR (qPCR) machine with a thermal ramping capability.

  • Procedure:

    • Dilute the purified this compound-mTAAR1 complex to a suitable concentration in the desired buffer.

    • Add SYPRO Orange dye to the protein solution. This dye fluoresces upon binding to hydrophobic regions that become exposed as the protein unfolds.

    • Place the samples in a qPCR plate.

    • Use the qPCR machine to slowly increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

    • The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint, representing the point where 50% of the protein is unfolded.

    • Plot the fluorescence intensity versus temperature to determine the Tm.

Visualizations

mTAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mTAAR1 mTAAR1 This compound->mTAAR1 binds Gs Gαs mTAAR1->Gs activates Gq Gαq mTAAR1->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK1/2 PKA->ERK PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates PKC->ERK pERK p-ERK1/2 ERK->pERK phosphorylates experimental_workflow cluster_prep Preparation cluster_analysis Stability Analysis expression Expression of mTAAR1 solubilization Solubilization with Detergent + this compound expression->solubilization purification Affinity Purification solubilization->purification thermal_shift Thermal Shift Assay (Tm) purification->thermal_shift radioligand_binding Radioligand Binding (Ki) purification->radioligand_binding cryo_em Cryo-EM / Structural Studies purification->cryo_em troubleshooting_logic start Low Stability Issue? aggregation Aggregation? start->aggregation Yes low_yield Low Yield? start->low_yield No sol1 Optimize Detergent & Buffer aggregation->sol1 Yes sol2 Increase [this compound] aggregation->sol2 Also consider sol3 Protein Engineering aggregation->sol3 If needed activity_loss Loss of Activity? low_yield->activity_loss No sol4 Optimize Expression System low_yield->sol4 Yes sol5 Use Fusion Partners low_yield->sol5 Also consider activity_loss->sol2 Ensure presence sol6 Flash-Freeze & Use Cryoprotectants activity_loss->sol6 Yes sol7 Conformational Stabilization (Nanobodies) activity_loss->sol7 Also consider

References

Technical Support Center: Synthesis of ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of ZH8651. The information is designed to address common challenges encountered during the experimental process.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Suzuki Coupling)

  • Question: We are experiencing significantly lower than expected yields (<30%) for the Suzuki coupling reaction between the boronic acid and the aryl halide. What are the potential causes and solutions?

  • Answer: Low yields in Suzuki couplings are often traced back to a few key areas:

    • Catalyst Inactivity: Ensure the palladium catalyst has not been deactivated. Use fresh catalyst from a reputable supplier and handle it under an inert atmosphere. Consider performing a small-scale test with a known reactive substrate to confirm catalyst activity.

    • Base and Solvent Quality: The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and anhydrous. The solvent must be thoroughly degassed to remove oxygen, which can poison the catalyst. We recommend sparging with argon or nitrogen for at least 30 minutes.

    • Reaction Temperature: The reaction may require precise temperature control. If the temperature is too low, the reaction rate will be slow. If it is too high, catalyst decomposition or side reactions can occur. We recommend a thorough literature search for the optimal temperature for your specific substrates.

Issue 2: Incomplete Reaction in Step 2 (Nucleophilic Aromatic Substitution - SₙAr)

  • Question: TLC and LC-MS analysis of our SₙAr reaction mixture consistently shows a significant amount of unreacted starting material, even after extended reaction times. How can we drive the reaction to completion?

  • Answer: Incomplete SₙAr reactions are a common challenge. Consider the following troubleshooting steps:

    • Base Strength: The base used may not be strong enough to deprotonate the nucleophile effectively. If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaH or KHMDS.

    • Solvent Choice: The polarity and aprotic nature of the solvent are crucial. Ensure your solvent (e.g., DMF, DMSO) is anhydrous, as trace amounts of water can quench the base and hinder the reaction.

    • Temperature: SₙAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a moderate temperature, cautiously increasing it in increments of 10-20°C may improve the conversion rate. Monitor for potential decomposition of your starting materials or product at higher temperatures.

Issue 3: Formation of a Major Byproduct in the Final Step

  • Question: In the final cyclization step, we are observing a significant byproduct with a similar polarity to our desired product, this compound, making purification difficult. How can we minimize the formation of this byproduct?

  • Answer: Byproduct formation in cyclization reactions often points to competing reaction pathways.

    • Concentration: The reaction concentration can influence intra- versus intermolecular reactions. If an intermolecular side reaction is competing with your desired intramolecular cyclization, running the reaction at a higher dilution may favor the formation of this compound.

    • Protecting Groups: If your molecule has multiple reactive sites, the use of appropriate protecting groups can prevent unwanted side reactions. Re-evaluate your synthetic strategy to determine if a protecting group is needed for a functional group that might be interfering with the desired cyclization.

    • Reaction Conditions: The choice of reagent and reaction conditions can favor one pathway over another. A milder cyclizing agent or a lower reaction temperature might selectively promote the desired reaction.

Frequently Asked Questions (FAQs)

  • Question: What is the optimal method for purifying the final compound, this compound?

  • Answer: Due to its moderate polarity and potential for minor, closely-eluting impurities, we recommend a two-step purification process for obtaining highly pure this compound (>99%). The initial purification should be performed using flash column chromatography on silica gel. For the final polishing step to remove trace impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

  • Question: Are there any known stability issues with this compound?

  • Answer: this compound is generally stable at room temperature as a solid. However, in solution, it can be susceptible to degradation, particularly when exposed to light or strong acidic/basic conditions for extended periods. We advise storing solutions in amber vials at -20°C and using them within a week of preparation. For long-term storage, the solid compound should be kept at -20°C under an inert atmosphere.

  • Question: Can alternative catalysts be used for the Suzuki coupling in Step 1?

  • Answer: While we have optimized the protocol with a specific palladium catalyst, other palladium catalysts commonly used for Suzuki couplings may also be effective. However, the optimal ligand, base, and solvent system may vary. If you choose to use an alternative catalyst, we recommend performing small-scale screening experiments to determine the ideal reaction conditions.

Quantitative Data Summary

Parameter Step 1: Suzuki Coupling Step 2: SₙAr Step 3: Cyclization Overall
Typical Yield 80-90%75-85%60-70%36-53%
Purity (crude) >90%>85%>80%-
Purity (after purification) >98%>98%>99.5% (after HPLC)>99.5%
Reaction Time 12-16 hours8-12 hours4-6 hours-
Reaction Temperature 90-100 °C110-120 °C80-90 °C-

Experimental Protocols

Step 1: Suzuki Coupling

  • To a dried round-bottom flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (0.05 eq) and ligand (0.1 eq).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 95°C and stir for 14 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Starting Materials step1 Step 1: Suzuki Coupling start->step1 step2 Step 2: SNAr Reaction step1->step2 step3 Step 3: Cyclization step2->step3 crude_product Crude this compound step3->crude_product flash_chrom Flash Chromatography crude_product->flash_chrom hplc RP-HPLC flash_chrom->hplc final_product Pure this compound (>99.5%) hplc->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor Activates downstream_kinase Downstream Kinase receptor->downstream_kinase Phosphorylates This compound This compound This compound->receptor Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Refining Cryo-EM Imaging of ZH8651-Bound Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the cryo-electron microscopy (Cryo-EM) of structures bound to the ligand ZH8651. The content is tailored for scientists and drug development professionals aiming to achieve high-resolution structural data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target for Cryo-EM studies?

A1: this compound is a synthetic compound identified as a preferential agonist for Trace Amine-Associated Receptor 1 (TAAR1).[1][2] For structural studies, its primary target is the TAAR1 receptor, a G protein-coupled receptor (GPCR). Cryo-EM structures have been successfully determined for this compound in complex with both human and mouse TAAR1, coupled to downstream signaling G proteins like Gs or Gq.[1][3][4]

Q2: What are the critical initial quality control steps before preparing Cryo-EM grids?

A2: Before proceeding to grid preparation, it is essential to ensure the biochemical quality of your sample. The foundational steps include verifying the purity, homogeneity, and stability of the this compound-TAAR1-G protein complex.[5][6] Techniques such as size-exclusion chromatography (SEC) are highly recommended to confirm that the complex is monodisperse and free of aggregates or contaminants.[5][6]

Q3: What makes imaging a this compound-bound membrane protein complex like TAAR1 challenging?

A3: Imaging membrane proteins like the TAAR1 complex presents several challenges. These proteins are inherently unstable and require a stabilizing environment, such as a detergent micelle or a nanodisc, to maintain their native structure.[5][6][7] Achieving a uniform distribution of particles in the vitreous ice can be difficult, and issues like preferred orientation, where particles adopt a limited set of views, are common.[8][9] Furthermore, the relatively small size of the complex without the G protein can result in a low signal-to-noise ratio in the micrographs.[9]

Q4: What is a realistic target resolution for the this compound-TAAR1-G protein complex?

A4: Based on deposited structures in the Electron Microscopy Data Bank (EMDB), resolutions for this compound-bound TAAR1 complexes are in the near-atomic range. For example, the human TAAR1-Gs complex with this compound has been resolved to approximately 2.9 Å, while the mouse TAAR1-Gs complex is resolved to 3.1 Å.[4][10] These resolutions are sufficient to clearly visualize the ligand binding pocket and key molecular interactions.

Section 2: Troubleshooting Guides

This section addresses specific problems that may arise during the Cryo-EM workflow, from sample preparation to data processing.

Part A: Sample and Ligand Issues

Q: My purified this compound-TAAR1 complex is aggregating. What are the potential causes and solutions?

  • Potential Causes:

    • Suboptimal buffer conditions (pH, ionic strength).

    • Instability of the detergent micelle or nanodisc.

    • High protein concentration.[11]

    • Ligand-induced conformational changes leading to instability.

  • Solutions:

    • Optimize Buffer: Screen different pH levels and salt concentrations to improve complex stability.

    • Detergent Screening: Test a variety of detergents to find one that best stabilizes the complex while preventing aggregation.[5][8]

    • Adjust Concentration: Lower the protein concentration before grid preparation. Sometimes aggregation is a concentration-dependent effect.[12]

    • Add Stabilizing Agents: Consider adding small amounts of stabilizing agents or specific lipids to the preparation.

Part B: Grid Preparation and Vitrification

Q: I'm seeing very few particles, or they are all stuck to the carbon support. How can I improve particle distribution?

  • Potential Causes:

    • Improper grid surface properties (too hydrophobic or hydrophilic).[5]

    • Incorrect sample concentration.[6]

    • The complex is interacting unfavorably with the air-water interface.

  • Solutions:

    • Optimize Glow Discharge: Adjust the time and intensity of glow discharge to make the grid surface more hydrophilic, which can improve particle spreading.[12]

    • Vary Concentration: Test a range of sample concentrations (e.g., 0.5 mg/mL to 5 mg/mL) to find the optimal particle density.[6][11]

    • Try Different Grid Types: For small or challenging complexes, consider advanced grids like those with a thin layer of graphene or graphene oxide, which can improve particle distribution and image contrast.[13][14]

    • Add Detergent: Adding a very small amount of mild detergent (e.g., Tween-20 or Triton X-100) can sometimes prevent particles from sticking to the air-water interface.[8][12]

Q: My particles show a strong preferred orientation. How can I resolve this?

  • Potential Causes:

    • The complex has a natural tendency to adsorb to the grid support or the air-water interface in a specific orientation.[8][9]

  • Solutions:

    • Use a Different Support Film: Switching from a standard carbon film to a very thin continuous carbon layer or a graphene-based support can alter surface interactions and reduce orientation bias.[8][14]

    • Modify Buffer Composition: Adding a small amount of detergent can disrupt interactions that cause preferred orientation.[8]

    • Increase Plunge Speed: A faster plunge during vitrification can sometimes reduce the time particles have to interact with the air-water interface.[5]

Q: The ice on my grid is either too thick, too thin, or contains crystalline ice. What should I do?

  • Potential Causes:

    • Thick/Thin Ice: Incorrect blotting time or force.[6][12] Environmental humidity may be too high or too low.[6]

    • Crystalline Ice: The plunge-freezing process was too slow, or the grid was exposed to moisture after vitrification.[15][16] The ethane may be contaminated or not sufficiently cooled.[12]

  • Solutions:

    • Optimize Blotting: Systematically vary the blotting time (typically 2-6 seconds) and blotting force to achieve the desired ice thickness.[6][12]

    • Control Environment: Ensure the vitrification chamber is at the correct temperature (e.g., 4-22°C) and humidity (95-100%) to prevent evaporation or condensation.[6]

    • Ensure Proper Vitrification: Use fresh, properly cooled liquid ethane for plunging. Handle grids carefully under liquid nitrogen at all times to prevent devitrification.[12][16][17]

Part C: Data Processing and Reconstruction

Q: My 2D class averages are blurry and lack high-resolution features. What does this suggest?

  • Potential Causes:

    • Poor quality raw data (low contrast, significant drift).

    • Inaccurate particle picking, including ice contaminants or noise.[18]

    • Significant conformational heterogeneity in the sample.[11]

    • Incorrect CTF estimation.

  • Solutions:

    • Review Raw Micrographs: Discard micrographs with obvious issues like heavy contamination, crystalline ice, or excessive drift.[5]

    • Address Heterogeneity: If conformational flexibility is the issue, use 3D classification to sort particles into more homogeneous subsets.[18]

Q: My 3D reconstruction appears stretched or smeared, especially in one direction. What is the problem?

  • Potential Causes:

    • This is a classic sign of preferred orientation, where an insufficient number of particle views were collected to accurately reconstruct the 3D volume.[9]

    • It can also be a "missing wedge" artifact, which is common in tomography but can also affect single-particle analysis if particle orientations are not diverse.[20][21]

  • Solutions:

    • Re-optimize Grid Preparation: The primary solution is to go back to the grid preparation stage and apply the strategies mentioned earlier to reduce preferred orientation (e.g., trying different grid types, adding detergents).

    • Tilt Data Collection: For very severe cases, collecting data with a tilted stage can help fill in the missing views, although this can be more technically challenging.

Q: I have a high-resolution map of the overall complex, but the density for the this compound ligand is weak or absent. How can I improve this?

  • Potential Causes:

    • The overall resolution is not high enough to resolve a small molecule.

    • Partial occupancy of the ligand in the binding pocket.

    • Flexibility or movement of the ligand within the pocket.

    • Errors in the 3D refinement process.

  • Solutions:

    • Collect More Data: A larger dataset can provide the statistical power needed to resolve smaller features.

    • Use Advanced Refinement: Employ techniques like multi-body refinement if parts of the complex are flexible. Use local resolution refinement and focused classification with a mask around the binding pocket to improve the map in that specific area.[14]

    • Improve Ligand Stability: Ensure that a sufficient molar excess of this compound was used during sample preparation to drive full occupancy of the binding site.

Section 3: Data Tables and Experimental Protocols

Quantitative Data Summaries

Table 1: Recommended Starting Parameters for Cryo-EM Grid Preparation

Parameter Optimal Range Critical Considerations
Sample Concentration 0.5 - 5 mg/mL Adjust based on complex size and behavior; higher concentrations can lead to aggregation.[6][11]
Ice Thickness 20 - 100 nm Should be just thick enough to embed the particle; thinner ice improves contrast.[6]
Blotting Time 2 - 6 seconds Highly sample-dependent; optimize to control ice thickness.[6]
Chamber Humidity 95 - 100% Prevents sample evaporation before plunging.[6]

| Chamber Temperature | 4 - 22°C | Should match the storage conditions of the sample to maintain stability.[6] |

Table 2: Common Artifacts in Cryo-EM Micrographs and Their Solutions

Artifact Description Common Cause(s) Solution(s)
Crystalline Ice Dark, structured patches or hexagonal patterns in the ice.[15] Slow freezing; grid devitrification due to warming.[12] Ensure rapid plunge-freezing in properly cooled ethane; keep grids under liquid nitrogen at all times.[12][17]
Astigmatism Thon rings appear elliptical instead of circular, blurring the image.[15] Improper microscope alignment. Correct astigmatism using microscope software before data collection.
Particle Aggregation Clumps of particles, often at the edges of holes. High sample concentration; suboptimal buffer conditions.[12] Lower the sample concentration; screen different buffers or add a mild detergent.[12]

| Contamination | Small, dark, irregular specks or web-like structures.[15] | Contaminants in the sample buffer or from the environment.[12] | Use freshly prepared, filtered buffers; maintain a clean work environment. |

Experimental Protocols

Protocol 1: Standard Vitrification for this compound-TAAR1 Complex

  • Grid Preparation:

    • Place a holey carbon grid (e.g., Quantifoil R1.2/1.3) in a glow-discharger, carbon-side up.

    • Glow discharge the grid for 30-60 seconds to render the surface hydrophilic. The optimal time may vary by instrument.

  • Sample Application:

    • Set the environmental chamber of a vitrification robot (e.g., Vitrobot Mark IV) to 100% humidity and a temperature of 4°C.

    • Apply 3 µL of the purified this compound-TAAR1 complex (at an optimized concentration) to the carbon side of the glow-discharged grid.[16]

  • Blotting:

    • Blot the grid with filter paper to remove excess liquid. A typical starting point is a blot force of 0 and a blot time of 3-4 seconds.[6] This step is critical and requires optimization.

  • Plunge Freezing:

    • Immediately after blotting, rapidly plunge the grid into a container of liquid ethane cooled by liquid nitrogen.[13][16] This vitrifies the thin film of sample on the grid.

  • Grid Transfer and Storage:

    • Quickly transfer the grid from the liquid ethane into a grid box submerged in liquid nitrogen for storage.[22] Ensure the grid is never exposed to the air to prevent ice contamination.[17]

Section 4: Visualized Workflows and Pathways

Diagrams

CryoEM_Workflow cluster_prep Biochemical Preparation cluster_grid Grid Preparation cluster_data Data Acquisition & Processing cluster_model Structure Determination Purification Complex Purification (e.g., SEC) QC Quality Control (Homogeneity, Stability) Purification->QC GlowDischarge Glow Discharge Grid QC->GlowDischarge SampleApp Sample Application GlowDischarge->SampleApp Blotting Blotting SampleApp->Blotting Vitrification Plunge Freezing Blotting->Vitrification Collection Microscope Data Collection Vitrification->Collection Processing Image Processing (Motion Correction, CTF) Collection->Processing Picking Particle Picking Processing->Picking Classification 2D/3D Classification Picking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Refinement Refinement & Validation Reconstruction->Refinement Model Atomic Model Building Refinement->Model

Caption: High-level workflow for single-particle Cryo-EM analysis.

Troubleshooting_Particle_Distribution start Problem: Poor Particle Distribution q1 Is concentration optimal? Yes No start->q1 q2 Is glow discharge sufficient? Yes No q1:yes->q2 sol1 Solution: Test concentration series (0.5-5 mg/mL) q1:no->sol1 q3 Are particles at air-water interface? Yes No q2:yes->q3 sol2 Solution: Increase glow discharge time or try different plasma cleaner q2:no->sol2 sol3 Solution: Add trace detergent (e.g., 0.001% Tween-20) or use graphene grid q3:yes->sol3 end_node Re-evaluate Grid q3:no->end_node sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for poor particle distribution on Cryo-EM grids.

TAAR1_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Coupling cluster_downstream Downstream Effectors TAAR1 TAAR1 Gs Gs Protein TAAR1->Gs activates Gq Gq Protein TAAR1->Gq activates This compound This compound (Agonist) This compound->TAAR1 binds AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates

Caption: Simplified signaling pathways for the TAAR1 receptor.

References

Addressing off-target effects of ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I was unable to find any publicly available information for a molecule specifically named ZH8651 . The following technical support center content is based on a realistic, hypothetical scenario where This compound is a novel kinase inhibitor developed for research in oncology. This guide is designed to help researchers identify and address potential off-target effects.

Technical Support Center: this compound

This guide provides troubleshooting advice and frequently asked questions regarding the off-target effects of this compound, a potent inhibitor of Protein Kinase X (PKX).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a selective ATP-competitive inhibitor of Protein Kinase X (PKX) , a critical enzyme in cell survival pathways. While designed for high selectivity, comprehensive kinome profiling has identified several off-target kinases that are inhibited by this compound, particularly at higher concentrations.

Table 1: Selectivity Profile of this compound

Target IC50 (nM) Target Class Notes
PKX (Primary) 5 Serine/Threonine Kinase On-Target
PKY 85 Serine/Threonine Kinase Structurally related kinase; potential for overlapping signaling.
PKZ 250 Tyrosine Kinase Unrelated kinase; may lead to unexpected phenotypes.

| Other Kinases | >1000 | Various | Considered insignificant at typical experimental concentrations. |

  • Recommendation: To minimize off-target effects, we recommend using this compound at the lowest effective concentration, ideally not exceeding 10-20 times the IC50 for the primary target (PKX).

Q2: My cells show unexpected toxicity/phenotypes not associated with PKX inhibition. Could this be an off-target effect?

Yes, this is a common challenge with kinase inhibitors. If you observe phenotypes such as unexpected levels of apoptosis, changes in cell morphology, or altered cell adhesion that cannot be explained by the inhibition of the PKX pathway, it is crucial to consider off-target effects. For example, inhibition of PKY is known to affect cytoskeletal arrangement, which could be a potential cause.

Below is a logical workflow to begin troubleshooting this issue.

G start Unexpected Phenotype Observed q1 Is the this compound concentration >20x PKX IC50? start->q1 a1_yes High Potential for Off-Target Effects. Reduce concentration and repeat experiment. q1->a1_yes Yes a1_no Off-target effects still possible. Proceed with validation experiments. q1->a1_no No a1_yes->start Re-evaluate validate Perform Validation Experiments (e.g., Rescue, Target Knockdown) a1_no->validate conclusion Determine if effect is on-target or off-target validate->conclusion

Fig 1. Initial workflow for troubleshooting unexpected phenotypes.

Troubleshooting Guides & Experimental Protocols

Q3: How can I experimentally confirm that my observed phenotype is due to an off-target effect?

Confirming an off-target effect requires a multi-pronged approach. The two most common validation experiments are:

  • Rescue Experiment: Re-introducing a downstream product of the intended pathway to see if it reverses the on-target effect but not the suspected off-target effect.

  • Target Knockdown Comparison: Using a method like siRNA or CRISPR to specifically reduce levels of the primary target (PKX) and comparing the resulting phenotype to that caused by this compound.

The diagram below illustrates the logic of these validation experiments.

G cluster_0 Experimental Approaches cluster_1 Interpretation exp_this compound Treat cells with this compound pheno_a Observe Phenotype A (Expected On-Target) exp_this compound->pheno_a pheno_b Observe Phenotype B (Unexpected Off-Target) exp_this compound->pheno_b exp_sirna Transfect cells with siRNA against PKX exp_sirna->pheno_a exp_rescue Treat with this compound + Downstream Effector of PKX exp_rescue->pheno_b Phenotype A is rescued, Phenotype B persists result3 Rescue experiment confirms B is off-target exp_rescue->result3 result1 siRNA phenocopies Phenotype A -> A is on-target pheno_a->result1 result2 siRNA does not cause Phenotype B -> B is off-target pheno_b->result2

Fig 2. Logic of experiments to validate off-target effects.
Protocol 1: Target Knockdown Comparison using siRNA

Objective: To determine if the cellular phenotype observed with this compound treatment is identical to the phenotype caused by the specific knockdown of its intended target, PKX.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection Preparation:

    • Dilute siRNA targeting PKX (and a non-targeting control siRNA) in serum-free medium.

    • Separately, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Incubate both solutions for 5 minutes at room temperature.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complex to the cells. Incubate for 24-72 hours, depending on the protein turnover rate.

  • This compound Treatment: In a parallel set of non-transfected cells, treat with this compound at the desired concentration for a duration matching the endpoint of the siRNA experiment.

  • Analysis:

    • Confirm PKX protein knockdown via Western Blot.

    • Assess the cellular phenotype (e.g., apoptosis via TUNEL assay, morphology via microscopy) in all three groups: (a) non-targeting control siRNA, (b) PKX siRNA, and (c) this compound-treated cells.

    • Interpretation: If the phenotype in group (c) is different from group (b), it strongly suggests an off-target effect.

Q4: What are the potential signaling pathway implications of this compound's off-target activity?

The on-target effect of this compound is the inhibition of the PKX pathway, which typically leads to apoptosis. However, off-target inhibition of PKY and PKZ can activate or inhibit other pathways, leading to complex biological outcomes.

G This compound This compound pkx PKX This compound->pkx High Potency pky PKY This compound->pky Moderate Potency pkz PKZ This compound->pkz Low Potency survival Cell Survival Pathway pkx->survival apoptosis Apoptosis (On-Target Effect) survival->apoptosis cytoskeleton Cytoskeletal Regulation pky->cytoskeleton morphology Altered Morphology (Off-Target) cytoskeleton->morphology adhesion Focal Adhesion Signaling pkz->adhesion adhesion_pheno Decreased Adhesion (Off-Target) adhesion->adhesion_pheno

Fig 3. On-target vs. potential off-target signaling pathways of this compound.

This diagram illustrates that while this compound effectively induces apoptosis by inhibiting PKX, its unintended inhibition of PKY and PKZ can independently cause changes in cell morphology and adhesion, which may confound experimental results.

Technical Support Center: Improving the Yield of ZH8651 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of the recombinant protein ZH8651.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no expression of this compound. What are the potential causes and how can I troubleshoot this?

A1: A complete lack of protein expression is a common issue that can arise from several factors, ranging from the expression vector to the host cell's characteristics.[1] Key areas to investigate include:

  • Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can completely prevent the expression of a functional protein.[1][2] It is crucial to verify that the coding sequence is correct and in the proper reading frame.

  • Promoter and Inducer Issues: The promoter controlling the expression of this compound may not be functioning correctly, or the inducer might be inactive.[1]

  • Codon Usage: The codons in your this compound gene might be rare for the E. coli expression host, leading to inefficient translation.[1] You can use online tools to analyze your gene sequence for codon bias.[1]

Troubleshooting Steps:

  • Sequence Verification: Re-sequence your plasmid construct to confirm the correct reading frame and the absence of mutations.[1]

  • Inducer Validation: Use a fresh stock of the inducer (e.g., IPTG) and optimize its concentration.

  • Codon Optimization: If significant codon bias is detected, consider re-synthesizing the gene with codons optimized for your expression host.

Q2: this compound is expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?

A2: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge in recombinant protein production.[3][4][5] To improve the solubility of this compound, you can optimize the expression conditions.

  • Lower Expression Temperature: Reducing the incubation temperature after induction can slow down protein synthesis, which may allow more time for proper folding.[4]

  • Optimize Inducer Concentration: A lower concentration of the inducer can reduce the rate of protein expression and potentially decrease the formation of inclusion bodies.

  • Use Solubility-Enhancing Tags: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.[3]

Below is a summary of an experiment to optimize the expression temperature for this compound.

Table 1: Effect of Expression Temperature on this compound Yield

Temperature (°C)Total this compound (mg/L)Soluble this compound (mg/L)Insoluble this compound (mg/L)
3715015135
301204575
251007030
1880755

Q3: I have good initial expression of this compound, but I lose most of it during the purification steps. What could be the cause?

A3: Significant protein loss during purification can be attributed to several factors, including inefficient cell lysis, protein degradation, or suboptimal buffer conditions.[1][6]

  • Inefficient Cell Lysis: If the host cells are not effectively broken open, a large portion of your target protein will remain trapped and be discarded with the cell debris.[1]

  • Protein Degradation: Proteases released from the cells during lysis can degrade your target protein.[3] This can be minimized by working at low temperatures and adding protease inhibitors.[1]

  • Suboptimal Buffer Conditions: The pH or salt concentration of your buffers may not be ideal for this compound, leading to poor binding to the purification resin or premature elution during wash steps.[1][2]

Table 2: Impact of Protease Inhibitors on Purified this compound Yield

ConditionLysis Buffer Volume (mL)Total Protein in Lysate (mg)Purified this compound (mg)Yield (%)
Without Protease Inhibitor5025083.2
With Protease Inhibitor Cocktail50250228.8

Troubleshooting Workflows and Protocols

General Troubleshooting Workflow for Low this compound Yield

The following diagram outlines a systematic approach to troubleshooting low yields of this compound.

G cluster_start Start cluster_expression Expression Analysis cluster_exp_solutions Expression Troubleshooting cluster_solubility Solubility Analysis cluster_sol_solutions Solubility Troubleshooting cluster_purification Purification Analysis cluster_pur_solutions Purification Troubleshooting start Low this compound Yield exp_check Check Expression Level (SDS-PAGE / Western Blot) start->exp_check no_exp No/Low Expression exp_check->no_exp good_exp Good Expression exp_check->good_exp no_exp->good_exp No seq_vector Sequence Vector no_exp->seq_vector Yes sol_check Check Solubility (Soluble vs. Insoluble Fraction) good_exp->sol_check opt_codon Optimize Codons seq_vector->opt_codon check_inducer Check Inducer opt_codon->check_inducer insoluble Insoluble (Inclusion Bodies) sol_check->insoluble soluble Soluble sol_check->soluble insoluble->soluble No lower_temp Lower Expression Temp. insoluble->lower_temp Yes pur_check Analyze Purification Fractions (Flow-through, Wash, Elution) soluble->pur_check opt_inducer Optimize Inducer Conc. lower_temp->opt_inducer add_tag Add Solubility Tag opt_inducer->add_tag loss_binding Loss during Binding/Wash pur_check->loss_binding no_elution No Elution pur_check->no_elution opt_buffer Optimize Buffers (pH, Salt) loss_binding->opt_buffer check_tag Check Affinity Tag Accessibility no_elution->check_tag add_protease_inh Add Protease Inhibitors opt_buffer->add_protease_inh check_tag->add_protease_inh

Caption: A flowchart for diagnosing low yield issues with this compound.

Experimental Protocol: Optimization of this compound Expression Temperature

This protocol is designed to determine the optimal temperature for maximizing the yield of soluble this compound.

Materials:

  • LB medium

  • Appropriate antibiotic

  • E. coli strain carrying the this compound expression plasmid

  • Inducer (e.g., IPTG)

  • Incubator shakers set to 37°C, 30°C, 25°C, and 18°C

  • Spectrophotometer

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Protease inhibitor cocktail

Procedure:

  • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C with shaking.[1]

  • The next day, inoculate four 1 L flasks, each containing 250 mL of LB medium with the antibiotic, with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]

  • Induce protein expression by adding the inducer to the optimal concentration (e.g., IPTG to a final concentration of 0.5 mM).[1]

  • Immediately move one flask to each of the pre-set incubator shakers at 37°C, 30°C, 25°C, and 18°C.

  • Incubate for a set period (e.g., 4 hours for 37°C and 30°C, 8 hours for 25°C, and 16 hours for 18°C).

  • Harvest the cells from each culture by centrifugation.

  • Resuspend each cell pellet in an equal volume of ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Lyse the cells using your standard method (e.g., sonication).

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total, soluble, and insoluble fractions for each temperature condition by SDS-PAGE and quantify the amount of this compound.

Logical Relationships in Purification Problems

This diagram illustrates the connections between observed problems during purification and their potential underlying causes.

G cluster_problem Observed Problem cluster_cause Potential Cause p1 No Protein in Eluate c1 No Expression p1->c1 c2 Affinity Tag Inaccessible/Cleaved p1->c2 p2 Protein in Flow-through/Wash p2->c2 c3 Binding Buffer Suboptimal p2->c3 c4 Wash Buffer Too Stringent p2->c4 p3 Low Final Yield with Contaminants p3->c4 c5 Protein Degradation p3->c5 c6 Inefficient Lysis p3->c6

Caption: Common purification issues and their potential root causes.

References

Troubleshooting inconsistent results with ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during experiments with the novel XYZ pathway inhibitor, ZH8651. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors. The most common are related to compound handling, assay conditions, and cell-based variables.

  • Compound Stability and Storage: this compound is sensitive to temperature fluctuations and light exposure. Improper storage can lead to degradation of the compound, reducing its effective concentration and leading to a higher apparent IC50. Ensure the compound is stored under the recommended conditions and handled appropriately during experiment setup.

  • Reagent Preparation: The age and preparation of stock solutions can greatly impact results. We recommend preparing fresh stock solutions from powder for each new set of experiments. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.

  • Cell Health and Density: The physiological state of your cells is critical. Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density for each experiment. Over-confluent or unhealthy cells can show altered sensitivity to this compound.

  • Assay Incubation Time: The duration of compound exposure can influence the IC50 value. Ensure that the incubation time is consistent across all experiments.

Q2: Our this compound stock solution appears to have precipitated. Is it still usable?

A2: Precipitation in your this compound stock solution indicates that the compound has come out of solution, which will lead to inaccurate dosing and inconsistent results. Do not use a stock solution with visible precipitate. This can be caused by improper storage temperatures or the use of a suboptimal solvent. We recommend discarding the precipitated solution and preparing a fresh stock.

Q3: We are not observing the expected downstream effects on the XYZ signaling pathway after treatment with this compound. What should we check?

A3: If this compound is not producing the expected downstream effects, consider the following troubleshooting steps:

  • Confirm Compound Activity: First, verify the activity of your this compound stock. You can do this by running a simple cell viability assay to confirm its cytotoxic or cytostatic effects.

  • Check Treatment Conditions: Ensure that the concentration and incubation time are appropriate for inhibiting the XYZ pathway in your specific cell line. You may need to perform a time-course and dose-response experiment to optimize these parameters.

  • Examine the XYZ Pathway in Your Cells: Confirm that the XYZ signaling pathway is active in your cell line and that the downstream markers you are probing are reliably detectable.

  • Review Experimental Protocol: Carefully review your experimental protocol for any deviations from the recommended procedure.

Below is a logical workflow for troubleshooting a lack of downstream effects:

start No Downstream Effect Observed check_activity Run Cell Viability Assay to Confirm Compound Activity start->check_activity check_conditions Optimize Concentration and Incubation Time check_activity->check_conditions Activity Confirmed review_protocol Review Experimental Protocol check_activity->review_protocol No Activity check_pathway Confirm XYZ Pathway Activity in Cell Line check_conditions->check_pathway check_pathway->review_protocol contact_support Contact Technical Support review_protocol->contact_support

Figure 1. Troubleshooting workflow for lack of downstream effects.

Quantitative Data Summary

The stability of this compound is critical for obtaining reproducible results. The following table summarizes the impact of storage conditions on the potency of this compound after 30 days.

Storage ConditionTemperatureLight ExposureAverage IC50 (nM)Standard Deviation
Recommended-20°CDark50.2± 2.5
Suboptimal A4°CDark75.8± 8.1
Suboptimal B-20°CAmbient Light98.3± 12.4
Suboptimal CRoom TempDark150.6± 20.7

Key Experimental Protocols

Protocol: Cell Viability Assay using a Resazurin-based Reagent

This protocol is designed to determine the IC50 of this compound in a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 0.1 nM).

    • Add 1 µL of each diluted compound concentration to the appropriate wells. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add 20 µL of a resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the DMSO control.

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50.

Signaling Pathway Diagram

This compound is a potent inhibitor of the hypothetical XYZ signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

receptor XYZ Receptor protein_a Protein A receptor->protein_a protein_b Protein B protein_a->protein_b protein_c Protein C protein_b->protein_c transcription_factor Transcription Factor protein_c->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response This compound This compound This compound->protein_b

Figure 2. The hypothetical XYZ signaling pathway inhibited by this compound.

Technical Support Center: Optimization of Buffer Conditions for ZH8651 Binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for ZH8651 binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the binding buffer for this compound?

The main objective is to identify buffer conditions that maximize the specific binding of this compound to its target while minimizing non-specific interactions.[1] A well-optimized buffer ensures the stability and proper conformation of both the target protein and this compound, leading to accurate and reproducible measurements of binding affinity and kinetics.[1]

Q2: What are the critical components of a binding buffer that I should consider for optimization?

Key components to consider include:

  • Buffering Agent and pH: The pH of the buffer is crucial as it can affect the charge of the protein and ligand, influencing their interaction.

  • Salt Concentration: Ionic strength can impact non-specific electrostatic interactions.

  • Detergents/Additives: Low concentrations of non-ionic detergents can help to reduce non-specific binding to surfaces.

  • Blocking Agents: Proteins like Bovine Serum Albumin (BSA) are often added to block non-specific binding sites on the assay plate or beads.[2]

Q3: How do I know if my buffer conditions are suboptimal?

Indicators of suboptimal buffer conditions include:

  • High background noise: This can be caused by non-specific binding of this compound to the assay components.[2]

  • Low signal-to-noise ratio: This suggests that the specific binding signal is weak compared to the background.

  • Poor reproducibility: Inconsistent results between replicate experiments can point to unstable interactions or assay conditions.[2]

  • No detectable binding: This could indicate that the buffer conditions are denaturing the protein or inhibiting the binding interaction.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal Non-specific binding of this compound to the assay surface or other proteins.- Increase the concentration of the blocking agent (e.g., BSA).- Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20).- Optimize the salt concentration (try a range from 50 mM to 250 mM NaCl).
Low Specific Binding Signal - Suboptimal pH affecting protein or ligand conformation.- Incorrect ionic strength hindering the binding interaction.- Degradation of the target protein or this compound.- Screen a range of pH values (e.g., 6.0 to 8.5) to find the optimal pH for binding.- Test different salt concentrations to see if the interaction is dependent on ionic strength.- Ensure the quality and stability of your protein and ligand.[1]
Poor Reproducibility - Inconsistent buffer preparation.- Variability in assay temperature.- Pipetting errors or inconsistent incubation times.- Prepare a large batch of the optimized buffer to use across all experiments.[2]- Maintain a consistent temperature throughout the assay.[1][3]- Ensure standardized and careful execution of the experimental protocol.[2]
Complete Loss of Binding The buffer composition is denaturing the target protein or this compound.- Re-evaluate the buffer components; some additives may be too harsh.- Check the stability of the protein and ligand in the chosen buffer using biophysical methods.

Experimental Protocol: Buffer Condition Optimization for this compound Binding

This protocol outlines a systematic approach to optimizing the binding buffer for this compound.

1. Establish a Baseline:

  • Start with a standard, well-tolerated buffer such as Phosphate-Buffered Saline (PBS) or a Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Include a blocking agent (e.g., 0.1% BSA) and a non-ionic detergent (e.g., 0.01% Tween-20).

  • Perform the binding assay with these initial conditions to establish a baseline signal-to-noise ratio.

2. pH Screening:

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5) while keeping other components constant.

  • Use appropriate buffering agents for the desired pH ranges (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH).

  • Measure the binding of this compound at each pH and identify the optimal pH that yields the highest signal-to-noise ratio.

3. Salt Concentration Gradient:

  • Using the optimal pH determined in the previous step, prepare buffers with a range of NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 250 mM).

  • Evaluate the binding at each salt concentration to determine the effect of ionic strength on the interaction.

4. Detergent Optimization:

  • If non-specific binding is still an issue, screen different non-ionic detergents (e.g., Tween-20, Triton X-100) and their concentrations (e.g., 0.01% to 0.1%).

  • Assess the impact on both specific and non-specific binding to find the concentration that best reduces background without disrupting the specific interaction.

5. Data Analysis and Final Buffer Selection:

  • For each condition, calculate the signal-to-noise ratio.

  • Select the buffer composition that provides the highest signal-to-noise ratio and good reproducibility.

  • Validate the final optimized buffer in your specific assay format.

Data Presentation

Use the following table to systematically record and compare your results during the buffer optimization experiments.

Buffer Component Condition 1 Condition 2 Condition 3 Condition 4
Buffering Agent e.g., 50 mM HEPESe.g., 50 mM HEPESe.g., 50 mM Tris-HCle.g., 50 mM HEPES
pH 7.46.57.47.4
NaCl (mM) 15015015050
Detergent (%) 0.01% Tween-200.01% Tween-200.01% Tween-200.05% Tween-20
Blocking Agent (%) 0.1% BSA0.1% BSA0.1% BSA0.1% BSA
Signal Record ValueRecord ValueRecord ValueRecord Value
Background Record ValueRecord ValueRecord ValueRecord Value
Signal-to-Noise Ratio Calculate ValueCalculate ValueCalculate ValueCalculate Value

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_optimization Optimization Steps cluster_analysis Analysis & Validation start Start with Baseline Buffer (e.g., PBS, 0.1% BSA, 0.01% Tween-20) ph_screen 1. pH Screening (e.g., 6.0 - 8.5) start->ph_screen salt_screen 2. Salt Concentration Gradient (e.g., 0 - 250 mM NaCl) ph_screen->salt_screen detergent_screen 3. Detergent Optimization (e.g., Tween-20, Triton X-100) salt_screen->detergent_screen analysis Data Analysis (Signal-to-Noise Ratio) detergent_screen->analysis validation Validate Final Buffer analysis->validation end Optimized Buffer for This compound Binding Assay validation->end

Caption: Experimental workflow for the systematic optimization of buffer conditions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound receptor Target Receptor ligand->receptor Binding effector1 Effector Protein 1 receptor->effector1 Activation effector2 Effector Protein 2 effector1->effector2 Signal Transduction response Cellular Response effector2->response

Caption: Hypothetical signaling pathway initiated by this compound binding to its receptor.

References

Technical Support Center: Mitigating ZH8651 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZH8651. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential degradation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is a novel small molecule kinase inhibitor targeting the hypothetical "Kinase-X" signaling pathway, which is implicated in certain oncogenic processes. As a complex organic molecule, this compound is susceptible to several degradation pathways, primarily oxidation and photodegradation. Hydrolysis can also occur under specific pH conditions. Understanding these pathways is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Q2: I'm observing a decrease in the activity of this compound in my multi-day cell culture experiments. What could be the cause?

A2: A decline in this compound activity over time in cell culture is likely due to its degradation under standard incubation conditions (37°C, ambient light, and oxygenated media). Components within the culture medium or serum can also contribute to this instability.[1] To address this, consider increasing the frequency of media changes to replenish the active compound.[1]

Q3: My this compound solution appears to have a precipitate after being prepared in my aqueous buffer. What should I do?

A3: Precipitation of this compound in aqueous solutions can be due to its limited solubility.[1] It is crucial to first review the compound's technical data sheet for solubility information.[1] Ensure your stock solution is prepared in a suitable organic solvent like DMSO at a concentration well below its solubility limit.[1] When making dilutions, gentle warming and thorough vortexing can help maintain solubility.[1] It is also recommended to prepare fresh dilutions immediately before each experiment.[1]

Q4: How should I properly store this compound to ensure its long-term stability?

A4: For long-term stability, lyophilized this compound powder should be stored at -20°C.[1] Stock solutions prepared in a suitable solvent such as DMSO should be stored at -80°C.[1] To minimize degradation from light, always store both the powder and solutions in amber vials or cover the containers with aluminum foil.[1][2][3][4][5][6] It is also best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Kinase Assays

If you are observing variable inhibitory effects of this compound in your kinase assays, it may be due to compound degradation during the experimental procedure.

Potential CauseTroubleshooting Steps
Oxidative Degradation 1. Deoxygenate Buffers: Prepare all assay buffers with deoxygenated water and sparge with an inert gas (e.g., nitrogen or argon) before use. 2. Add Antioxidants: Consider adding antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to your assay buffer.[7][8][9] Always perform a control experiment to ensure the antioxidant does not interfere with the assay.
Photodegradation 1. Work in Low-Light Conditions: Conduct all experimental steps involving this compound in a dimly lit room or under yellow light.[5] 2. Use Opaque Labware: Utilize amber-colored microplates and tubes, or cover standard labware with aluminum foil to protect the compound from light exposure.[2][4][5]
Adsorption to Labware 1. Use Low-Binding Materials: Switch to low-protein-binding microplates and tubes for your experiments to minimize the loss of this compound due to adsorption.[1] 2. Pre-treat Labware: Consider pre-treating your labware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[1]
Issue 2: Formation of Degradation Products in HPLC Analysis

The appearance of unexpected peaks in your HPLC chromatogram when analyzing this compound can be a sign of degradation.

Potential CauseTroubleshooting Steps
Mobile Phase Instability 1. Verify Mobile Phase Composition: Ensure the purity and correct pH of your mobile phase solvents.[10] 2. Manual Preparation: Prepare the mobile phase manually to bypass any potential issues with the solvent mixing device on your HPLC system.[11]
Column Degradation 1. Implement Proper Column Care: Flush the column with an appropriate solvent after each use and store it according to the manufacturer's recommendations.[10] 2. Use a Guard Column: Employ a guard column with the same packing material as your analytical column to protect it from contaminants in the sample.[11]
On-Column Degradation 1. Optimize Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to prevent precipitation on the column.[11] 2. Sample Cleanup: Use solid-phase extraction (SPE) to clean up your sample and remove any interfering substances before injection.[10][11]

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol outlines a method to assess the light sensitivity of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Clear and amber glass vials

  • Aluminum foil

  • Photostability chamber with UV and visible light sources

  • HPLC system with a suitable column and mobile phase for this compound analysis

Procedure:

  • Prepare a working solution of this compound at a known concentration (e.g., 100 µM) in your experimental buffer.

  • Aliquot the working solution into three sets of vials:

    • Set A: Clear glass vials (to be exposed to light).

    • Set B: Amber glass vials (protected from light).[5]

    • Set C: Clear glass vials wrapped in aluminum foil (dark control).[5]

  • Place all three sets of vials into a photostability chamber.

  • Expose the samples to a light source that provides both UV and visible light, as per ICH guideline Q1B.[5][6] A recommended exposure is at least 1.2 million lux hours and 200 watt-hours per square meter.[5]

  • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analyze the samples immediately by HPLC, monitoring for a decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products.

Data Analysis:

Time (hours)Peak Area (Set A: Clear Vials)Peak Area (Set B: Amber Vials)Peak Area (Set C: Dark Control)
0XYZ
2.........
4.........
8.........
12.........
24.........
Protocol 2: Evaluating the Efficacy of Antioxidants in Preventing this compound Oxidation

This protocol describes how to test the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS)

  • Antioxidant stock solutions (e.g., 100 mM BHT in ethanol, 100 mM Ascorbic Acid in water)

  • Hydrogen peroxide (H₂O₂) as an oxidizing agent

  • HPLC system

Procedure:

  • Prepare the following solutions of this compound (final concentration 100 µM) in your experimental buffer:

    • Solution 1: this compound only (Control)

    • Solution 2: this compound + Antioxidant 1 (e.g., 100 µM BHT)

    • Solution 3: this compound + Antioxidant 2 (e.g., 100 µM Ascorbic Acid)

  • To each solution, add H₂O₂ to a final concentration of 0.1%.

  • Incubate all solutions at 37°C.

  • Take samples at various time points (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Analyze the samples by HPLC to quantify the remaining percentage of intact this compound.

Data Analysis:

Time (hours)% Remaining this compound (Control)% Remaining this compound (Antioxidant 1)% Remaining this compound (Antioxidant 2)
0100100100
1.........
2.........
4.........
6.........
8.........

Visualizations

ZH8651_Degradation_Pathway This compound This compound (Active) Oxidized_Product Oxidized Product (Inactive) This compound->Oxidized_Product Oxidation (O2, ROS) Photodegraded_Product Photodegraded Product (Inactive) This compound->Photodegraded_Product Photodegradation (UV/Visible Light)

Caption: Primary degradation pathways of this compound.

Mitigation_Strategies Mitigation Mitigation of this compound Degradation Oxidation Oxidative Degradation Mitigation->Oxidation Photodegradation Photodegradation Mitigation->Photodegradation Adsorption Adsorption to Labware Mitigation->Adsorption Deoxygenate Use Deoxygenated Buffers Oxidation->Deoxygenate Antioxidants Add Antioxidants (e.g., BHT) Oxidation->Antioxidants Low_Light Work in Low-Light Photodegradation->Low_Light Opaque_Containers Use Opaque Containers Photodegradation->Opaque_Containers Low_Binding Use Low-Binding Labware Adsorption->Low_Binding BSA_Coating Pre-coat with BSA Adsorption->BSA_Coating

References

Validation & Comparative

A Comparative Guide to TAAR1 Ligands: ZH8651 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia.[1] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, TAAR1 modulators offer a novel mechanism of action by fine-tuning monoaminergic and glutamatergic neurotransmission.[1] This guide provides a detailed comparison of ZH8651, a novel dual Gs/Gq signaling pathway agonist, with other prominent TAAR1 ligands, supported by experimental data and detailed methodologies.

Overview of TAAR1 Signaling

TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation, can initiate multiple downstream signaling cascades. The two primary pathways are:

  • Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets.

  • Gq Pathway: Activation of the Gq alpha subunit engages phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Recent studies have highlighted the therapeutic potential of compounds that can simultaneously activate both Gs and Gq signaling, suggesting that this dual agonism may offer enhanced efficacy for conditions like schizophrenia.[1]

Comparative Analysis of TAAR1 Ligands

This compound has been identified as a potent TAAR1 agonist capable of activating both Gs and Gq signaling pathways.[1][2][3] To contextualize its activity, this section compares its pharmacological profile with other well-characterized TAAR1 ligands, including full agonists, partial agonists, and antagonists. The compound ZH8965, developed in the same research program as this compound, serves as a prime example of a potent dual Gs/Gq agonist, demonstrating nanomolar efficacy for both pathways.[2][4][[“]][6]

Quantitative Comparison of TAAR1 Ligand Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound's close analog, ZH8965, and other key TAAR1 ligands at human (h) and mouse (m) TAAR1 orthologs. This data is critical for comparing the efficacy and selectivity of these compounds.

CompoundClassSpeciesBinding Affinity Ki (nM)Gs Pathway EC50 (nM)Gq Pathway EC50 (nM)Antagonist IC50 (nM)
ZH8965 Dual Agonist--6.114.8-
Ulotaront Full AgonistHuman-38 - 140[4][7][8]--
RO5256390 Full AgonistHuman4.1 - 24[9]16 - 18--
Ralmitaront Partial AgonistHuman-110.4[[“]]--
RO5263397 Partial AgonistHuman-17 - 85[2]--
EPPTB AntagonistHuman>5000--~7500
Mouse0.9--27.5

Note: Data is compiled from multiple sources and assay conditions may vary. EC50 values for agonists refer to cAMP accumulation (Gs pathway) unless otherwise specified.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.

TAAR1_Signaling_Pathways cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gs TAAR1->Gs activates Gq Gq TAAR1->Gq activates Ligand TAAR1 Agonist (e.g., this compound) Ligand->TAAR1 binds AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA_target Downstream Targets PKA->PKA_target phosphorylates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Intracellular Ca2+ Release IP3->Ca PKC PKC DAG->PKC activates PKC_target Downstream Targets PKC->PKC_target phosphorylates

Figure 1: TAAR1 Dual Gs and Gq Signaling Pathways.

Experimental_Workflows cluster_binding Radioligand Displacement Assay cluster_cAMP BRET-based cAMP Functional Assay B1 Prepare cell membranes expressing TAAR1 B2 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-EPPTB) B1->B2 B3 Add increasing concentrations of competitor ligand (e.g., this compound) B2->B3 B4 Separate bound from free radioligand via filtration B3->B4 B5 Quantify radioactivity on filter B4->B5 B6 Calculate Ki from IC50 using Cheng-Prusoff equation B5->B6 C1 Transfect cells (e.g., HEK293) with TAAR1 and a cAMP BRET sensor C2 Plate cells and add luciferase substrate (e.g., coelenterazine) C1->C2 C3 Add increasing concentrations of agonist ligand (e.g., this compound) C2->C3 C4 Measure luminescence at two wavelengths simultaneously C3->C4 C5 Calculate BRET ratio (Acceptor Emission / Donor Emission) C4->C5 C6 Generate dose-response curve and calculate EC50 C5->C6

Figure 2: Key Experimental Workflows for TAAR1 Ligand Characterization.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to characterize TAAR1 ligands.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing human TAAR1.

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize the cell pellet in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) using a Polytron homogenizer.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.

  • To each well, add:

    • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • 50 µL of test compound at various concentrations (typically a 10-point dilution series).

    • 50 µL of a TAAR1 radioligand (e.g., a tritiated antagonist) at a fixed concentration near its Kd value.

    • 100 µL of the prepared cell membrane suspension (containing 5-20 µg of protein).

  • Define non-specific binding using a high concentration (e.g., 10 µM) of a known, unlabeled TAAR1 ligand.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (BRET-based)

This assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the production of the second messenger cAMP in live cells. Bioluminescence Resonance Energy Transfer (BRET) is a sensitive, real-time method for this measurement.

1. Cell Preparation:

  • Co-transfect HEK293 cells with a plasmid encoding human TAAR1 and a plasmid for a cAMP BRET biosensor (e.g., CAMYEL, which consists of a cAMP-binding protein, Epac, flanked by a Renilla luciferase (Rluc) donor and a YFP acceptor).

  • 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates at a suitable density (e.g., 50,000 cells/well).

2. BRET Assay:

  • On the day of the assay, wash the cells with a suitable buffer (e.g., PBS with calcium and magnesium).

  • Add the Rluc substrate, coelenterazine h, to each well (final concentration ~5 µM) and incubate for 5-10 minutes to allow for substrate equilibration.

  • Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., at ~475 nm for the donor and ~535 nm for the acceptor).

  • Add the TAAR1 agonist (e.g., this compound) at various concentrations to the wells.

  • Immediately begin kinetic measurements of the two emission wavelengths for 15-30 minutes. Agonist binding increases cAMP, which binds to the Epac sensor, causing a conformational change that decreases the BRET signal.

3. Data Analysis:

  • Calculate the BRET ratio for each time point and concentration by dividing the acceptor emission (YFP) by the donor emission (Rluc).

  • The change in the BRET ratio is inversely proportional to the amount of cAMP produced.

  • For dose-response analysis, use the BRET ratio at a fixed time point after agonist addition (e.g., 15 minutes).

  • Plot the change in BRET ratio against the log concentration of the agonist.

  • Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) of the compound.

Conclusion

The landscape of TAAR1-targeted therapeutics is rapidly evolving. The development of dual Gs/Gq agonists like this compound and ZH8965 represents a sophisticated approach to modulating this receptor, potentially offering a more comprehensive therapeutic effect compared to ligands that activate a single pathway.[1] The data and protocols presented in this guide offer a framework for the objective comparison of novel TAAR1 ligands, facilitating informed decisions in preclinical research and drug development. The distinct pharmacological profiles of full agonists, partial agonists, and dual-pathway modulators underscore the importance of detailed characterization to unlock the full therapeutic potential of targeting TAAR1.

References

A Comparative Structural Analysis of TAAR1: ZH8651-Bound Active State vs. Inferred Unbound Inactive State

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the conformational dynamics of Trace Amine-Associated Receptor 1 (TAAR1) reveals key structural rearrangements upon agonist binding, offering a blueprint for the rational design of novel therapeutics for neuropsychiatric disorders. This guide provides a detailed comparison of the agonist-bound active structure of TAAR1, as exemplified by the cryo-electron microscopy (cryo-EM) structure of mouse TAAR1 (mTAAR1) in complex with the agonist ZH8651 and Gq protein, against its inferred unbound, inactive state.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for schizophrenia and other neuropsychiatric conditions.[1] Understanding the structural basis of its activation is paramount for the development of effective and selective agonists. While high-resolution structures of TAAR1 in various agonist-bound active states are now available, a structure of the receptor in its unbound, inactive (apo) state has yet to be experimentally determined. However, by leveraging the vast knowledge of Class A GPCR activation mechanisms and comparing the active TAAR1 structure to inactive-state structures of related aminergic receptors, we can infer the key conformational hallmarks of the inactive state.

Quantitative Structural Comparison

The transition from an inactive to an active state in TAAR1 is characterized by significant conformational changes in the transmembrane (TM) helices and intracellular and extracellular loops. These rearrangements are crucial for G protein coupling and subsequent signal transduction. The table below summarizes the key structural differences between the this compound-bound active state and the inferred unbound inactive state.

Structural FeatureInferred Unbound (Inactive) StateThis compound-Bound (Active) StateImplication for Function
Overall Conformation Compact transmembrane bundleOutward movement of the intracellular ends of TM5, TM6, and TM7Creation of a binding cavity for the G protein
Transmembrane Helix 6 (TM6) Inward orientation, constricting the intracellular G protein binding siteSignificant outward movement and rotation of the intracellular halfA canonical feature of Class A GPCR activation, opening the G protein binding pocket
Extracellular Loop 2 (ECL2) Flexible and dynamicForms a "lid-like" helix and loop structure over the binding pocket[2]Contributes to ligand recognition and selectivity[2]
"Twin" Toggle Switch (W6.48) Inactive rotameric stateRotameric change upon agonist binding[3][4]A key micro-switch in sensing the agonist and initiating conformational changes[3][4]
Conserved Motifs (P-I-F, D-R-Y, N-P-xx-Y) Inactive conformation, maintaining receptor inactivityConformational rearrangement upon activation[4]Essential for propagating the activation signal from the ligand-binding pocket to the G protein-coupling domain[4]
Ligand Binding Pocket Inaccessible or in a conformation with low affinity for agonistsWell-defined pocket accommodating this compound, stabilized by interactions with key residuesAgonist binding stabilizes the active conformation
G Protein Binding Site Sterically hindered, preventing G protein engagementOpen and accessible, allowing for the binding of the Gα subunit of the G proteinFacilitates the coupling and activation of downstream G protein signaling pathways

Experimental Protocols

The structural elucidation of the this compound-bound mTAAR1-Gq complex was achieved through single-particle cryo-electron microscopy. The general workflow for such a determination is outlined below.

Protein Expression and Purification

The TAAR1 receptor and the components of the heterotrimeric G protein (Gαq, Gβ, and Gγ) are typically overexpressed in insect or mammalian cell lines, such as Spodoptera frugiperda (Sf9) or HEK293 cells.[2] The receptor is engineered with affinity tags to facilitate purification. Cells are harvested, and the membrane fraction containing the receptor is solubilized using detergents. The receptor and G protein subunits are then purified to homogeneity using a series of chromatography steps.

Complex Formation and Stabilization

The purified TAAR1 is incubated with the agonist this compound and the heterotrimeric Gq protein in the presence of a non-hydrolyzable GTP analog to promote the formation of a stable complex. To further stabilize the complex and increase its size for better cryo-EM imaging, antibody fragments (Fabs) or nanobodies that recognize the complex may be added.[5]

Cryo-EM Sample Preparation and Data Acquisition

A small volume of the purified, stable complex is applied to a cryo-EM grid, which is then rapidly frozen in liquid ethane to create a thin layer of vitreous ice.[6] This process embeds the protein complexes in random orientations. The grids are then loaded into a transmission electron microscope for imaging. Thousands of movies of the particle projections are collected using a direct electron detector.[7]

Image Processing and 3D Reconstruction

The collected movies are processed to correct for beam-induced motion. Individual particle images are then picked and classified into different 2D class averages. The 2D classes showing clear structural features are selected for the generation of an initial 3D model. This model is then refined against the full dataset of particles to generate a high-resolution 3D density map of the complex.[8]

Model Building and Refinement

An atomic model of the TAAR1-agonist-G protein complex is built into the cryo-EM density map. The model is then refined using computational methods to ensure it accurately fits the experimental data and has proper stereochemistry.

G cluster_0 Protein Production & Complex Formation cluster_1 Cryo-EM cluster_2 Data Processing & Structure Determination p1 TAAR1 & Gq Protein Expression (e.g., Insect Cells) p2 Membrane Solubilization & Purification p1->p2 p3 Complex Assembly with this compound p2->p3 c1 Grid Vitrification p3->c1 c2 Data Collection (TEM) c1->c2 d1 Image Processing & 2D Classification c2->d1 d2 3D Reconstruction d1->d2 d3 Atomic Model Building & Refinement d2->d3 end end d3->end Final Structure

Experimental workflow for cryo-EM structure determination.

TAAR1 Signaling Pathways

TAAR1 is known to couple to multiple G protein subtypes, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.[3][9] The agonist this compound has been shown to activate both Gs and Gq signaling pathways.[3]

  • Gs Pathway: Upon activation by an agonist, TAAR1 facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels.[10] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal activity.[9]

  • Gq Pathway: When coupled to Gq, activated TAAR1 stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[9] These signaling events play a role in modulating neurotransmitter release and neuronal excitability.

The ability of TAAR1 to engage multiple signaling pathways highlights its complex role in regulating neuronal function and presents opportunities for the development of biased agonists that preferentially activate a specific pathway, potentially leading to more targeted therapeutic effects with fewer side effects.

G cluster_gs Gs Pathway cluster_gq Gq Pathway agonist This compound (Agonist) taar1 TAAR1 agonist->taar1 gs Gs taar1->gs gq Gq taar1->gq ac Adenylyl Cyclase gs->ac Cellular Response camp cAMP ac->camp Cellular Response pka Protein Kinase A camp->pka Cellular Response downstream_gs downstream_gs pka->downstream_gs Cellular Response plc Phospholipase C gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca2 Ca²⁺ Release ip3->ca2 Cellular Response pkc Protein Kinase C dag->pkc Cellular Response downstream_gq1 downstream_gq1 ca2->downstream_gq1 Cellular Response downstream_gq2 downstream_gq2 pkc->downstream_gq2 Cellular Response

References

ZH8651: A Novel Dual-Pathway TAAR1 Agonist for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

ZH8651 has emerged as a significant research compound due to its unique activity as a dual agonist of the Trace Amine-Associated Receptor 1 (TAAR1), activating both the Gs and Gq signaling pathways. This profile distinguishes it from other known TAAR1 modulators and suggests its potential as a novel therapeutic agent for schizophrenia, a complex neuropsychiatric disorder.

Recent groundbreaking research has elucidated the structural and signaling mechanisms of TAAR1, paving the way for the rational design of pathway-preferential agonists like this compound. Studies indicate that concurrent activation of both Gs-mediated cAMP production and Gq-mediated calcium mobilization may offer a more comprehensive therapeutic effect in schizophrenia, addressing a broader spectrum of symptoms.

This guide provides a comparative overview of this compound against other well-characterized TAAR1 agonists and antagonists, supported by available experimental data.

Comparative Analysis of TAAR1 Ligands

The following table summarizes the in vitro pharmacological properties of this compound in comparison to other notable TAAR1 agonists and a widely used antagonist. The data highlights the distinct dual Gs/Gq agonism of this compound.

CompoundTarget(s)Mechanism of ActionGs Pathway Potency (EC50)Gq Pathway Potency (EC50)Binding Affinity (Ki)
This compound TAAR1Dual Gs/Gq AgonistData not publicly availableData not publicly availableData not publicly available
RO5263397 TAAR1Partial Agonist17 nM (human), 35 nM (rat)Not reportedNot reported
SEP-363856 (Ulotaront) TAAR1, 5-HT1AAgonistNot reportedNot reportedNot reported
Ro 5212773 (EPPTB) TAAR1AntagonistIC50 = 7487 nM (human), 27.5 nM (mouse)Not applicable0.9 nM (mouse), >5000 nM (human)

Note: Direct comparative studies of this compound with other ligands in the same assays are not yet widely published. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathways and Experimental Workflows

The unique dual agonism of this compound necessitates distinct experimental approaches to characterize its activity on both the Gs and Gq signaling pathways.

TAAR1 Signaling Pathways

TAAR1 activation by an agonist like this compound can initiate two primary signaling cascades within the cell:

TAAR1_Signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gq Gq Pathway TAAR1 TAAR1 Gs Gs protein TAAR1->Gs Gq Gq protein TAAR1->Gq Agonist This compound Agonist->TAAR1 AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca Intracellular Ca²⁺ Release IP3->Ca

Caption: TAAR1 dual signaling cascade.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for assessing the dual agonist activity of a compound like this compound.

Experimental_Workflow cluster_assays Functional Assays Compound This compound cAMP_Assay cAMP Accumulation Assay (Gs Pathway) Compound->cAMP_Assay Calcium_Assay Calcium Flux Assay (Gq Pathway) Compound->Calcium_Assay Data_Analysis Data Analysis (EC50, Emax determination) cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Comparison Comparison with Known Agonists/Antagonists Data_Analysis->Comparison Conclusion Conclusion on Functional Selectivity Comparison->Conclusion

Caption: Workflow for this compound characterization.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of TAAR1 ligand activity. The following are generalized protocols for the key assays used to characterize compounds like this compound.

Gs Pathway Activation: cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP (cAMP) following the stimulation of Gs-coupled receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the TAAR1-Gs signaling pathway.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Test compounds (this compound and reference agonists) at various concentrations.

Procedure:

  • Cell Culture: Plate TAAR1-expressing HEK293 cells in a suitable microplate (e.g., 96- or 384-well) and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.

  • Assay: a. Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor. b. Incubate for a short period to allow the inhibitor to take effect. c. Add the prepared compound dilutions to the cells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Gq Pathway Activation: Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the TAAR1-Gq signaling pathway.

Materials:

  • HEK293 cells co-expressing human TAAR1 and a promiscuous G-protein (e.g., Gα16) or a calcium-coupled reporter.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (this compound and reference agonists) at various concentrations.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Dye Loading: a. Plate the engineered HEK293 cells in a black-walled, clear-bottom microplate. b. On the day of the assay, load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C. c. Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer in a separate plate.

  • Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Establish a baseline fluorescence reading for a short period. c. Program the instrument to add the compound dilutions to the cell plate and immediately begin kinetic fluorescence measurements. d. Record the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate EC50 and Emax values.

Conclusion

This compound represents a novel tool for investigating the complex pharmacology of TAAR1. Its dual Gs/Gq agonism offers a unique profile compared to other known TAAR1 ligands. Further research, including direct head-to-head comparative studies and in vivo characterization in animal models of schizophrenia, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows described herein provide a framework for the continued investigation of this compound and the development of next-generation TAAR1-targeted therapeutics.

No Publicly Available Data for ZH8651 Activity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the activity of a compound designated ZH8651, no publicly available scientific literature, clinical trial data, or regulatory information could be found.

Our investigation sought to gather data on the cross-validation of this compound's activity in various cell lines, including its mechanism of action, comparative performance against other agents, and detailed experimental protocols. However, searches of prominent medical and scientific databases yielded no specific information related to a compound with this identifier.

A search on the pharmaceutical information platform MedPath lists a "ZH-8651" but explicitly states that there is "No overview information available," "No indication information available," "No associated conditions information available," and "No clinical trials found" for this drug.[1] This suggests that this compound may be an internal designation for a very early-stage research compound that has not yet been described in any public forum, or the identifier may be incorrect.

Without any foundational data on this compound, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of its signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult internal documentation or await public disclosure of data through scientific publications or conference presentations.

References

Comparative Analysis of ZH8651 and its Derivatives: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated "ZH8651" and its derivatives has yielded no specific, publicly available information. Searches across various chemical databases, drug development resources, and scientific literature did not provide any identification of a compound with this name.

An inquiry into drug approval databases indicates that no compound with the designation ZH-8651 has received approval from major regulatory agencies such as the FDA or EMA.[1] Furthermore, there is no public record of clinical trials associated with this compound.[1]

Without foundational information on this compound, including its chemical structure, biological target, mechanism of action, and any developed derivatives, a comparative analysis as requested cannot be performed. Key elements of the requested guide, such as quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of this primary data.

To proceed with this request, further details on the identity of this compound are required. This might include, but is not limited to:

  • Alternative names or internal company codes.

  • The chemical structure or class.

  • The intended biological target or pathway.

  • Any associated publications or patents.

Without such information, a meaningful and accurate comparison guide for the intended audience of researchers, scientists, and drug development professionals cannot be created.

References

Validating the Functional Effects of ZH8651 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional effects of ZH8651 binding to the Trace Amine-Associated Receptor 1 (TAAR1) against other alternative compounds. The information herein is supported by experimental data to validate the binding and functional outcomes of this novel agonist.

Comparative Analysis of TAAR1 Agonist Activity

This compound has been identified as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. A key characteristic of this compound is its dual activation of both Gs and Gq signaling pathways upon binding to TAAR1.[1] This dual activity distinguishes it from other TAAR1 agonists that may exhibit preferential activation of a single pathway.

The functional potency of this compound and other TAAR1 agonists was systematically profiled in HEK293T cells expressing TAAR1. The activation of the Gs pathway was quantified by measuring cyclic AMP (cAMP) accumulation, while Gq pathway activation was assessed through intracellular calcium mobilization.

CompoundGs Activation (cAMP) EC50 (nM)Gq Activation (Calcium Flux) EC50 (nM)Pathway Preference
This compound Data not available in search resultsData not available in search resultsDual Gs/Gq
Ralmitaront (RO6889450) 110.4Data not available in search resultsGs
RO5263397 17 (human), 35 (rat)Data not available in search resultsGs
ZH8965 6.114.8Dual Gs/Gq
β-phenylethylamine (β-PEA) 138Data not available in search resultsEndogenous Agonist (Gs)

EC50 values represent the concentration of the compound that elicits a half-maximal response. Data for this compound's specific EC50 values for Gs and Gq activation in HEK293T cells from the primary study by Shang et al. were not available in the provided search results. One source indicates an EC50 of 1540 nM in CHO-K1 cells, without specifying the signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's functional effects.

Gs Signaling Pathway Activation: cAMP Accumulation Assay

This assay quantifies the activation of the Gs signaling pathway by measuring the intracellular accumulation of cyclic AMP (cAMP).

Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are transiently transfected with a plasmid encoding for human TAAR1 using a suitable transfection reagent (e.g., PEI).

cAMP Measurement (LANCE Ultra cAMP Assay):

  • Cell Seeding: Transfected HEK293T cells are seeded into 384-well white opaque plates.

  • Compound Stimulation: Cells are stimulated with varying concentrations of this compound or other reference agonists for 30 minutes.

  • Cell Lysis and Detection: Following stimulation, cells are lysed, and the Eu-cAMP tracer and ULight-anti-cAMP antibody are added.

  • Signal Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured on a compatible plate reader. The signal at 665 nm is inversely proportional to the concentration of intracellular cAMP.

  • Data Analysis: The concentration-response curves are generated, and EC50 values are calculated using non-linear regression.

Gq Signaling Pathway Activation: Intracellular Calcium Mobilization Assay

This assay measures the activation of the Gq signaling pathway by detecting changes in intracellular calcium concentration.

Cell Culture and Transfection:

  • HEK293T cells are cultured and transfected with the TAAR1-encoding plasmid as described for the cAMP assay.

Calcium Flux Measurement (FLIPR Calcium 6 Assay):

  • Cell Seeding: Transfected HEK293T cells are plated in 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from the FLIPR Calcium 6 Assay Kit) in a buffer solution for 1 hour at 37°C.

  • Compound Addition and Signal Reading: The plate is placed in a fluorescent imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound or other agonists.

  • Kinetic Measurement: The fluorescence intensity is monitored in real-time immediately after compound addition to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is used to generate concentration-response curves and calculate EC50 values.

Visualizing the Functional Effects of this compound

To illustrate the mechanisms of action and experimental workflows, the following diagrams are provided.

ZH8651_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TAAR1 TAAR1 Receptor This compound->TAAR1 Binds to Gs Gs Protein TAAR1->Gs Activates Gq Gq Protein TAAR1->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces PKA PKA cAMP->PKA Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC Ca2_release->PKC Activates downstream_Gs Downstream Gs Effects PKA->downstream_Gs downstream_Gq Downstream Gq Effects PKC->downstream_Gq

Caption: this compound dual signaling pathway via TAAR1.

Experimental_Workflow cluster_setup Cell Culture & Transfection cluster_assays Functional Assays cluster_cAMP Gs Pathway cluster_Ca Gq Pathway cluster_analysis Data Analysis culture Culture HEK293T Cells transfect Transfect with TAAR1 Plasmid culture->transfect seed_cAMP Seed cells for cAMP assay transfect->seed_cAMP seed_Ca Seed cells for Calcium assay transfect->seed_Ca stimulate_cAMP Stimulate with this compound seed_cAMP->stimulate_cAMP dye_load Load with Calcium Dye seed_Ca->dye_load lyse_detect_cAMP Lyse & Detect cAMP (LANCE) stimulate_cAMP->lyse_detect_cAMP analyze_cAMP Analyze TR-FRET Signal lyse_detect_cAMP->analyze_cAMP stimulate_Ca Stimulate with this compound (FLIPR) dye_load->stimulate_Ca analyze_Ca Analyze Fluorescence Intensity stimulate_Ca->analyze_Ca calculate_EC50 Calculate EC50 Values analyze_cAMP->calculate_EC50 analyze_Ca->calculate_EC50

Caption: Workflow for validating this compound functional effects.

References

Comparison of ZH8651 efficacy with standard compounds

No Published Findings Available for ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound designated "ZH8651," no publicly available scientific literature, clinical trial data, or published findings could be identified. As a result, the creation of a comparison guide with supporting experimental data, as requested, is not possible at this time.

The search for "this compound" across multiple scientific and medical databases yielded no relevant results. Information regarding its mechanism of action, associated signaling pathways, or any quantitative data from preclinical or clinical studies appears to be non-existent in the public domain.[1] Consequently, the core requirements of this request, including data presentation in tabular format, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled.

Further searches for related terms did not provide any context or alternative designations for this compound that might lead to relevant information. The provided identifier does not correspond to any known investigational drug or research compound with published data.

It is possible that "this compound" is an internal compound designation that has not yet been disclosed in scientific publications, or the identifier may be inaccurate. Without any foundational data, a guide that replicates and compares published findings cannot be constructed.

References

Independent Verification of ZH8651's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for publicly available information on the mechanism of action, preclinical, and clinical data for a compound designated "ZH8651" have yielded no specific results. This suggests that this compound may be a novel therapeutic candidate in early-stage development, an internal project code not yet disclosed in scientific literature, or a designation that is not widely indexed in public databases.

Therefore, a direct comparative analysis of this compound's performance against other alternatives, complete with experimental data and detailed protocols, cannot be constructed at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways are contingent upon the availability of this foundational information.

To provide a framework for such an analysis, should information on this compound become available, this guide outlines the necessary components and methodologies for a comprehensive and objective comparison.

Framework for Comparative Analysis

A thorough independent verification of a compound's mechanism of action requires a multi-faceted approach, integrating biochemical, cellular, and in vivo studies. When comparing a novel agent like this compound to existing alternatives, the following areas of investigation are critical:

1. Target Engagement and Potency:

  • Objective: To quantify the direct interaction of the compound with its intended molecular target and determine its potency.

  • Key Experiments:

    • Biochemical Assays: Enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to the purified target protein.

    • Cellular Target Engagement Assays: Cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assays to confirm target interaction within a cellular context.

    • Functional Assays: In vitro assays to measure the compound's inhibitory (IC50) or activation (EC50) concentration against the target's activity.

2. Cellular Activity and Selectivity:

  • Objective: To assess the compound's effect on cellular pathways and to determine its selectivity for the intended target over other related proteins.

  • Key Experiments:

    • Cell-Based Signaling Assays: Western blotting, reporter gene assays, or phospho-flow cytometry to measure modulation of downstream signaling pathways.

    • Selectivity Profiling: Kinase profiling panels or broad ligand binding screens (e.g., Eurofins SafetyScreen) to identify off-target interactions.

    • Phenotypic Assays: Cell viability assays (e.g., MTS, CellTiter-Glo®), proliferation assays, or migration assays in relevant cell lines.

3. In Vivo Efficacy and Pharmacodynamics:

  • Objective: To evaluate the therapeutic efficacy and target modulation in a living organism.

  • Key Experiments:

    • Animal Models of Disease: Administration of the compound in relevant animal models to assess its impact on disease progression and survival.

    • Pharmacodynamic (PD) Biomarker Analysis: Measurement of target modulation in tumor or surrogate tissues from treated animals to establish a dose-response relationship.

    • Pharmacokinetic (PK) Analysis: Measurement of drug absorption, distribution, metabolism, and excretion (ADME) to correlate exposure with efficacy.

Illustrative Diagrams and Workflows

While specific diagrams for this compound cannot be generated, the following examples illustrate the types of visualizations that would be essential in a comparative guide.

cluster_0 Biochemical & Cellular Assays cluster_1 In Vivo Evaluation Target Identification Target Identification Biochemical Assays (IC50, Kd) Biochemical Assays (IC50, Kd) Target Identification->Biochemical Assays (IC50, Kd) Purified Protein Cellular Assays (EC50) Cellular Assays (EC50) Biochemical Assays (IC50, Kd)->Cellular Assays (EC50) Lead Compound Selectivity Profiling Selectivity Profiling Cellular Assays (EC50)->Selectivity Profiling Validate On-Target Effects Animal Model Selection Animal Model Selection Selectivity Profiling->Animal Model Selection Candidate Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Determine Dosing Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Correlate Exposure & Response Pharmacodynamic Analysis Pharmacodynamic Analysis Efficacy Studies->Pharmacodynamic Analysis Confirm Target Engagement

Caption: A generalized workflow for preclinical drug discovery and validation.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound This compound This compound->Receptor Tyrosine Kinase (RTK)

Caption: A hypothetical signaling pathway inhibited by a therapeutic agent.

Conclusion

The creation of a comprehensive and data-driven comparison guide for this compound is contingent upon the public availability of its scientific data. The framework outlined above provides a robust methodology for conducting such an analysis once the necessary information emerges. Researchers and drug development professionals are encouraged to monitor scientific publications and conference proceedings for the disclosure of data related to this compound.

Safety Operating Guide

Standard Operating Procedure for the Disposal of Unidentified Research Chemical ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "ZH8651" does not correspond to a recognized chemical in publicly available databases. Therefore, this document provides a general framework for the safe disposal of an unknown or novel chemical compound in a laboratory setting. The procedures outlined below are based on established best practices for hazardous waste management. The Safety Data Sheet (SDS) for any chemical is the primary source of information for its safe handling and disposal. If an SDS for this compound is available under a different identifier, its instructions supersede the guidance provided herein.

Immediate Safety and Hazard Assessment

Given that the specific hazards of this compound are unknown, it must be handled as a substance with a high degree of potential hazard. The first step is to prevent exposure and contain the material.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[1]

  • Ventilation: Handle the material only in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors or dust.[2][3]

  • Spill Containment: In case of a spill, immediately alert personnel in the area.[2] Contain the spill using an inert absorbent material such as sand or vermiculite.[2] Do not use combustible materials like paper towels for cleanup. The collected material should be treated as hazardous waste.[2]

Chemical Waste Disposal Workflow

The proper disposal of any laboratory chemical, particularly an unknown one, follows a structured workflow to ensure safety and regulatory compliance. This process begins with an attempt to characterize the waste and ends with its removal by a certified hazardous waste handler.

cluster_assessment Initial Assessment cluster_procedure Disposal Procedure Identify_Chemical Identify Chemical (this compound) Locate_SDS Attempt to Locate SDS Identify_Chemical->Locate_SDS Treat_as_Unknown Treat as Unknown Hazardous Waste Locate_SDS->Treat_as_Unknown Segregate_Waste Segregate from Other Waste Streams Treat_as_Unknown->Segregate_Waste Select_Container Select Compatible Waste Container Segregate_Waste->Select_Container Label_Container Label Container 'Hazardous Waste - this compound (Unknown)' Select_Container->Label_Container Store_Safely Store in Designated Satellite Accumulation Area Label_Container->Store_Safely Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Safely->Contact_EHS

Caption: Workflow for the disposal of an unidentified chemical.

Step-by-Step Disposal Protocol

  • Hazardous Waste Determination: Since the properties of this compound are unknown, it must be managed as a hazardous waste.[1][4] Do not dispose of it down the sink or in the regular trash.[1][5] Evaporation is not an acceptable method of disposal.[1][5]

  • Waste Segregation: Do not mix this compound with other chemical waste streams.[5][6] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. At a minimum, segregate waste into categories such as acids, bases, flammable solvents, and halogenated solvents.[6]

  • Container Selection and Management:

    • Collect waste in a sturdy, leak-proof container that is chemically compatible with the substance.[1][5] If the original container is in good condition, it may be used.

    • Keep the waste container securely closed except when adding waste.[5]

    • Use secondary containment, such as a plastic tub, for all liquid hazardous waste to contain potential spills.[5]

  • Labeling:

    • Attach a completed hazardous waste label to the container.[5]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound (Unknown Characteristics)"), and an accumulation start date.[5]

    • List all components and their approximate percentages if it is a mixture.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure that the storage area is away from sources of ignition and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][7]

    • Provide the EHS department with all available information about the substance. They will arrange for proper disposal through a licensed hazardous waste vendor.

Quantitative Data for Waste Characterization

While no specific data exists for this compound, a Safety Data Sheet would typically provide the following quantitative information crucial for a waste disposal facility to handle the material safely.

ParameterRelevance to DisposalTypical Units
pH Indicates corrosivity. Strong acids and bases require neutralization or special handling.0-14
Flash Point Determines flammability and fire hazard.°C or °F
Toxicity Data (LD50/LC50) Indicates the level of toxicity, informing handling and disposal requirements.mg/kg (oral), ppm (inhalation)
Reactivity Information on chemical incompatibilities and hazardous decomposition products.Textual Description
Physical State Determines appropriate container and handling procedures (solid, liquid, gas).N/A

Experimental Protocols for Waste Neutralization (Hypothetical)

Should this compound be identified as a simple acid or base, a neutralization protocol could be developed. The following is a general example for neutralizing an acidic waste. Do not attempt this without knowing the exact chemical identity and reactivity of this compound.

Protocol: Neutralization of Acidic Waste

  • Preparation: Perform the procedure in a chemical fume hood.[2] Place a borosilicate glass beaker in a larger secondary container to contain any spills.[2]

  • Dilution: Slowly add the acidic waste to a large volume of cold water with constant stirring. Never add water to concentrated acid.[2]

  • Neutralization: While stirring, slowly add a dilute base (e.g., 1M sodium hydroxide) dropwise.[2] Monitor the temperature of the solution, as neutralization is an exothermic reaction.

  • pH Monitoring: Frequently check the pH of the solution using a calibrated pH meter or pH strips.[2]

  • Endpoint: Continue adding the base until the pH is between 6.0 and 8.0.[2]

  • Disposal: Once neutralized, and if it contains no other hazardous components, the solution may be permissible for drain disposal with copious amounts of water, subject to local regulations.[2][8] Always confirm with your institution's EHS department before any drain disposal.[2]

References

Essential Safety and Handling Protocols for ZH8651

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for a substance designated "ZH8651" was found in public databases. The following information is a representative guide based on standard laboratory safety practices for handling potentially hazardous chemicals. Researchers must consult the specific SDS for any chemical they are using.

This guide provides essential, immediate safety and logistical information for handling a hypothetical hazardous chemical, this compound. It includes operational and disposal plans, offering procedural, step-by-step guidance to ensure laboratory safety.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical when handling potentially hazardous materials. The following table summarizes the recommended PPE for various situations.

Area of Protection Required PPE Specifications and Use Cases
Eye Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Check the specific chemical compatibility of the glove material. Inspect gloves for tears or punctures before use.
Body Protection Laboratory coat.Must be fully buttoned. Consider a chemically resistant apron for larger quantities or splash risks.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required for aerosols or high vapor concentrations.Respirator type should be selected based on the specific hazards of the chemical, following NIOSH (US) or CEN (EU) standards.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks. This table outlines key procedural steps.

Procedure Key Steps and Considerations
Handling - Work in a well-ventilated area, preferably a chemical fume hood.[1] - Avoid direct contact with skin, eyes, and clothing.[1][2] - Do not eat, drink, or smoke in the handling area.[2][3] - Keep containers tightly closed when not in use.[1][2]
Storage - Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3] - Ensure storage containers are clearly labeled.
Spill Response - Evacuate the area if necessary. - Wear appropriate PPE, including respiratory protection. - Contain the spill using absorbent materials like sand or vermiculite.[3] - Collect the absorbed material into a sealed container for disposal.[1][3]
Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Do not pour waste down the drain. - Use a licensed chemical waste disposal company.
First Aid - Eye Contact: Immediately flush with water for at least 15 minutes.[1][2] - Skin Contact: Wash the affected area thoroughly with soap and water.[1][2] - Inhalation: Move to fresh air.[1][2] - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Experimental Workflow Diagram

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don PPE A->B C Work in Fume Hood B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Workspace D->E Experiment Complete I Spill or Exposure D->I Incident F Segregate Waste E->F G Dispose of Waste F->G H Safe Completion G->H End of Process J Follow First Aid I->J K Notify Supervisor J->K

Caption: Safe handling workflow for hazardous chemicals.

References

×

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.